4-Amino-6-bromothiochroman 1,1-dioxide
Descripción
Propiedades
IUPAC Name |
6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYFPJSIRWYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655896 | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-34-3 | |
| Record name | 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 4-Amino-6-bromothiochroman 1,1-dioxide (CAS Number: 1172986-17-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-6-bromothiochroman 1,1-dioxide, a key building block in contemporary medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.
Introduction: A Scaffold of Therapeutic Potential
4-Amino-6-bromothiochroman 1,1-dioxide, and its commonly available hydrochloride salt (CAS No. 1172986-17-2), has emerged as a significant intermediate in the synthesis of advanced therapeutic agents.[1] Its unique structural combination of a brominated aromatic ring, a chiral amine center, and a sulfone moiety within a thiochroman scaffold makes it a valuable synthon for creating complex molecules with specific biological activities.
This guide will delve into the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in the development of β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.
Physicochemical Properties & Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key data for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1172986-17-2 | [1] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [1] |
| Molecular Weight | 312.61 g/mol | [1] |
| Synonyms | 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride | [1] |
| InChI Key | WJWWQTOZSPMWQL-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide: A Multi-step Approach
While a direct, one-pot synthesis is not widely reported, a logical and efficient multi-step synthetic pathway can be constructed based on established organic chemistry principles and literature precedents for related thiochroman structures. The proposed synthesis begins with the commercially available thiochroman-4-one.
Caption: Proposed synthetic workflow for 4-Amino-6-bromothiochroman 1,1-dioxide.
Experimental Protocol: A Self-Validating System
The following protocol is a composite of established methods for each reaction type, designed to be self-validating through in-process controls and characterization at each key stage.
Step 1: Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide
-
Rationale: The initial step involves the oxidation of the sulfide in the thiochroman ring to a sulfone. This transformation is crucial as the sulfone group is a key feature of the target molecule and influences its electronic properties and potential biological interactions. Oxone® is a mild and effective oxidizing agent for this purpose.[2]
-
Procedure:
-
Dissolve Thiochroman-4-one (1 equivalent) in a 1:1:1 mixture of methanol, water, and acetone.[2]
-
Add Oxone® (3 equivalents) to the solution.[2]
-
Stir the mixture at 60°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with a cold saturated brine solution and extract the product with dichloromethane.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thiochroman-4-one 1,1-dioxide as a whitish solid.[2]
-
-
Validation: The successful oxidation can be confirmed by ¹H NMR, where a downfield shift of the protons adjacent to the sulfur atom is expected, and by mass spectrometry, which will show an increase in molecular weight corresponding to the addition of two oxygen atoms.
Step 2: Bromination of Thiochroman-4-one 1,1-dioxide
-
Rationale: This step introduces the bromine atom at the 6-position of the aromatic ring. N-Bromosuccinimide (NBS) is a common and regioselective brominating agent for activated aromatic rings.
-
Procedure:
-
Dissolve Thiochroman-4-one 1,1-dioxide (1 equivalent) in a suitable solvent such as chloroform.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[3]
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain 6-Bromo-thiochroman-4-one 1,1-dioxide.
-
-
Validation: Mass spectrometry will confirm the addition of a bromine atom. ¹H NMR will show a change in the aromatic proton splitting pattern, consistent with substitution at the 6-position.
Step 3: Oximation of 6-Bromo-thiochroman-4-one 1,1-dioxide
-
Rationale: The conversion of the ketone to an oxime is a standard method to introduce a nitrogen atom at the 4-position, which can then be reduced to the desired amine.
-
Procedure:
-
Dissolve 6-Bromo-thiochroman-4-one 1,1-dioxide (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents).
-
Reflux the mixture for several hours, monitoring by TLC.
-
Cool the reaction and pour it into water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to yield 6-Bromo-thiochroman-4-one oxime 1,1-dioxide.
-
-
Validation: The disappearance of the ketone carbonyl signal and the appearance of a new signal for the oxime carbon in the ¹³C NMR spectrum, along with a corresponding mass increase in MS, will confirm the reaction's success.
Step 4: Reduction of the Oxime to 4-Amino-6-bromothiochroman 1,1-dioxide
-
Rationale: The final step is the reduction of the oxime to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the oxime from the previous step in a suitable solvent like ethanol or acetic acid.
-
Add a catalyst such as Palladium on carbon (Pd/C) or Adam's catalyst (PtO₂).[4]
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 45 psi) at room temperature for 1-2 hours.[4]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. If the hydrochloride salt is desired, the residue can be taken up in a suitable solvent and treated with HCl.
-
Purify the product by recrystallization or chromatography to obtain 4-Amino-6-bromothiochroman 1,1-dioxide.
-
-
Validation: The successful reduction will be evident in the ¹H NMR spectrum by the appearance of a new signal for the amino group protons and a characteristic shift of the proton at the 4-position. Mass spectrometry will confirm the expected molecular weight.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of 1,2,4-trisubstitution), the diastereotopic methylene protons of the thiochroman ring, the methine proton at the 4-position adjacent to the amino group, and the amino group protons. |
| ¹³C NMR | Distinct signals for the aromatic carbons (including the carbon attached to bromine), the methylene carbons, the chiral carbon at the 4-position, and potentially signals for any solvent used. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically on a reverse-phase column with a mobile phase of acetonitrile and water containing an acid modifier like formic or trifluoroacetic acid. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfone group, C-Br stretching, and aromatic C-H and C=C stretching. |
Application in Drug Discovery: A Key Intermediate for BACE1 Inhibitors
The primary application of 4-Amino-6-bromothiochroman 1,1-dioxide in drug discovery is as a crucial intermediate for the synthesis of β-secretase 1 (BACE1) inhibitors.
The Role of BACE1 in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides in the brain, a hallmark of Alzheimer's disease.[5][6][7] By cleaving the amyloid precursor protein (APP), BACE1 initiates the cascade that results in the formation of neurotoxic Aβ plaques.[6] Therefore, inhibiting BACE1 is a major therapeutic strategy to slow or halt the progression of Alzheimer's disease.[5]
Caption: The amyloidogenic pathway and the central role of BACE1.
Utilization in BACE1 Inhibitor Synthesis
The 4-amino group of 4-Amino-6-bromothiochroman 1,1-dioxide serves as a critical handle for coupling with other molecular fragments to build more complex BACE1 inhibitors. The thiochroman scaffold itself is designed to fit into the active site of the BACE1 enzyme.
The synthesis of a potent BACE1 inhibitor often involves an amide bond formation between the amino group of the thiochroman derivative and a carboxylic acid-containing fragment. The bromine atom can be used for further structural modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to explore the inhibitor's interaction with different pockets of the BACE1 active site.
Caption: General scheme for the synthesis of a BACE1 inhibitor.
Mechanism of Action: Binding to the BACE1 Active Site
Thiochroman-based inhibitors are designed to mimic the transition state of the APP substrate when it binds to BACE1. The core structure of the inhibitor fits into the active site cleft of the enzyme, with specific functional groups making key interactions with the catalytic aspartate residues (Asp32 and Asp228) and other amino acids in the binding pocket.[8] The sulfone group can form hydrogen bonds, while the aromatic ring and other substituents can engage in hydrophobic and van der Waals interactions, leading to potent and selective inhibition of the enzyme's activity.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
4-Amino-6-bromothiochroman 1,1-dioxide is a valuable and versatile building block in medicinal chemistry, particularly in the pursuit of novel BACE1 inhibitors. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. A thorough understanding of its properties, synthesis, and role in inhibitor design, as outlined in this guide, empowers researchers to effectively utilize this compound in the development of potential therapeutics for Alzheimer's disease and other neurological disorders. The principles of scientific integrity and logical experimental design are paramount for the successful application of this and other advanced chemical intermediates.
References
- CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google P
- CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)
- US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105)
-
Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 27(11), 2432–2438. (URL: [Link])
-
Rico, M., et al. (2015). Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. ACS Medicinal Chemistry Letters, 6(5), 584–589. (URL: [Link])
-
Koelsch, G. (2017). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. bioRxiv. (URL: [Link])
-
Darwish, K. M., et al. (2025). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Medicinal Chemistry. (URL: [Link])
- CN111111111A - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google P
-
Vargas, E., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Molecules, 26(11), 3209. (URL: [Link])
Sources
- 1. 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | 1172986-17-2 [sigmaaldrich.com]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-Amino-6-bromothiochroman 1,1-dioxide
The following technical guide details the structure elucidation of 4-Amino-6-bromothiochroman 1,1-dioxide , a functionalized bicyclic sulfone scaffold relevant to medicinal chemistry programs targeting carbonic anhydrase inhibition, protease modulation, and GPCR ligands.
Technical Guide for Medicinal Chemistry & Analytical Development
Executive Summary
Compound Identity: 4-Amino-6-bromothiochroman 1,1-dioxide
CAS Registry: 1172986-17-2 (HCl salt), 916420-34-3 (Free base)
Molecular Formula:
The elucidation of this scaffold presents a dual challenge: confirming the regiochemistry of the halogen substitution on the aromatic ring and resolving the stereochemical complexity of the aliphatic heterocycle. This guide outlines a self-validating analytical workflow, moving from elemental composition to absolute stereoconfiguration, designed to support IND-enabling data packages.
Synthetic Context & Impurity Profiling
Understanding the synthetic origin is critical for anticipating structural isomers and impurities during elucidation. The compound is typically accessed via the oxidation of 6-bromothiochroman-4-one to the 1,1-dioxide, followed by reductive amination or oxime reduction.
Critical Structural Checkpoints:
-
Regioisomerism: Confirming Bromine is at C6 (para to the sulfone bridgehead C4a? No, see NMR section) versus C5, C7, or C8.
-
Oxidation State: Verifying the sulfone (
) vs. sulfoxide ( ) or sulfide ( ). -
C4 Stereocenter: The reduction creates a chiral center at C4.
Figure 1: Synthetic vector illustrating the origin of the C4 chiral center and the stability of the C6-bromo substituent.
Analytical Framework
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate formula and halogen presence.
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass:
at m/z 275.9694 (for ) and 277.9673 (for ). -
Isotopic Pattern: The hallmark 1:1 doublet separated by 2 Da confirms the presence of a single Bromine atom.
-
Fragmentation Logic:
-
Loss of
( 17 Da): Confirms primary amine. -
Loss of
( 64 Da): Characteristic of cyclic sulfones (retro-Cheletropic elimination).
-
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group oxidation states.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Amine ( | 3350 - 3450 | Weak doublet (primary amine N-H stretch). |
| Sulfone ( | 1290 - 1310 | Asymmetric stretch (Strong). |
| Sulfone ( | 1140 - 1160 | Symmetric stretch (Strong). |
| Arene ( | 1470, 1580 | Aromatic ring breathing modes. |
Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Definitive structural assignment.
Solvent: DMSO-
NMR Assignment (400 MHz, DMSO-
)
The thiochroman ring exists in a half-chair conformation, rendering the methylene protons at C2 and C3 diastereotopic.
-
Aromatic Region (The Regiochemistry Proof):
-
H5 (d,
Hz): Resonates 7.8 ppm. The small coupling constant indicates meta-coupling to H7. This confirms H5 is isolated from ortho-protons, placing the Bromine at C6. -
H7 (dd,
Hz): Resonates 7.9 ppm. Shows ortho-coupling to H8 and meta-coupling to H5. -
H8 (d,
Hz): Resonatesngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 7.6 ppm. Ortho-coupled to H7. The sulfone group at position 1 exerts a deshielding anisotropic effect on the peri-proton H8.
-
-
Aliphatic Region:
-
H4 (m,
4.1 ppm): The methine proton adjacent to the amine. Shifts upfield relative to the ketone precursor. -
H3a/H3b (m,
2.2 - 2.5 ppm): Complex multiplets due to diastereotopicity and coupling with H4 and H2. -
H2a/H2b (m,
3.4 - 3.6 ppm): Adjacent to the sulfone. Strongly deshielded.
-
NMR Assignment (100 MHz)
-
C1 (Sulfone): Not observed (heteroatom).
-
C4 (CH-NH2):
48-52 ppm. -
C2 (CH2-SO2):
45-48 ppm. -
C3 (CH2):
25-28 ppm. -
Aromatic Carbons: Six signals.[1][2] C6-Br will appear upfield (
120-125 ppm) due to the heavy atom effect.
2D NMR Correlations (COSY & HMBC)
To rigorously prove the C6-Br position over C7-Br:
-
HMBC: Look for long-range coupling from H4 to the aromatic bridgehead carbons (C4a ).
-
Connectivity: Identify H5 via NOESY/ROESY interaction with H4 (spatial proximity). If H5 is a doublet (
Hz), Br must be at C6. If Br were at C7, H5 would be a doublet ( Hz) coupled to H6.
Figure 2: NMR Correlation Strategy. The NOESY contact between H4 and H5 is the "anchor" that orients the aromatic ring.
Stereochemical Analysis
The C4 position is a chiral center. The synthetic product is likely a racemate unless asymmetric synthesis was employed.
Chiral HPLC Method
For resolution of enantiomers (R/S):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).
-
Detection: UV at 254 nm.
-
Expectation: Two baseline-separated peaks (1:1 ratio for racemate).
Absolute Configuration (X-Ray)
If the HCl salt forms suitable monocrystals:
-
Technique: Single Crystal X-Ray Diffraction (SC-XRD).
-
Heavy Atom: The Bromine atom provides sufficient anomalous scattering (using Cu K
or Mo K radiation) to determine absolute configuration via the Flack parameter without derivatization.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Weigh 5-10 mg of the solid compound.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Use DMSO over
due to the poor solubility of the polar sulfone-amine salt and to prevent aggregation.
-
-
Filter through a cotton plug into the NMR tube to remove insolubles that cause line broadening.
-
Acquire
(64 scans) and (1024 scans) spectra.
Protocol B: Chemical Derivatization (Mosher's Method)
If X-ray is not viable, use Mosher's amides to determine C4 configuration.
-
React substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine, DMAP).
-
Analyze
NMR of the resulting diastereomers. -
Calculate
for protons near C4. -
Construct a stereochemical model based on the sign of
to assign configuration.
References
-
Synthesis of Thiochroman-1,1-dioxides: Lannou, M. I., et al. "Automated synthesis of a library of 4-aminothiochroman-1,1-dioxide derivatives." Molecular Diversity, 2006.[1]
- NMR of Sulfone Heterocycles: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard text for assigning sulfone anisotropy effects).
-
Crystallographic Data (Analogous Structures): Cambridge Structural Database (CSD). Search for "6-bromothiochroman" to validate bond lengths and ring puckering angles.
-
Commercial Reference Standards: Sigma-Aldrich (Merck). "4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride."[3][4][5][6] Catalog #1172986-17-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1172986-17-2 | 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | Next Peptide [nextpeptide.com]
- 4. 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | 1172986-17-2 [sigmaaldrich.com]
- 5. 4-AMINO-6-BROMOTHIOCHROMAN 1,1-DIOXIDE HYDROCHLORIDE [P42147] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. appchemical.com [appchemical.com]
An In-depth Technical Guide to the Discovery and History of Thiochroman Derivatives
Abstract
The thiochroman scaffold, a sulfur-containing heterocyclic motif, represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of thiochroman derivatives. We will delve into the foundational synthetic strategies that first unlocked this chemical class, tracing the evolution of these methods toward greater efficiency and complexity. Key therapeutic areas, including neuroprotection, oncology, and anti-infectives, will be examined through the lens of specific thiochroman-based molecules, elucidating their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and field-proven insights into the synthesis and application of this important heterocyclic system.
Introduction: The Thiochroman Core
The thiochroman ring system is a bicyclic heterocycle consisting of a benzene ring fused to a thiopyran ring. Its structure is analogous to the chroman scaffold, with the oxygen atom of the pyran ring replaced by sulfur. This substitution imparts unique physicochemical properties, including altered bond angles, lipophilicity, and metabolic stability, which medicinal chemists have exploited to modulate biological activity.[1][2] The presence of the sulfur atom, with its available lone pairs and potential for oxidation to sulfoxide and sulfone states, provides a rich platform for chemical modification and interaction with biological targets.[3]
Derivatives of this core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties, making the thiochroman scaffold a subject of enduring interest in drug discovery.[2][4]
Figure 1: The core chemical structure of thiochroman and its key derivatives.
Historical Perspective and Synthetic Evolution
While a singular, definitive report of the "first" synthesis of the parent thiochroman ring is not prominent in historical records, the exploration of this scaffold began with its derivatives, most notably thiochroman-4-one . The early and most classical approach to the thiochroman-4-one core is a two-step process that remains fundamentally important today:
-
Nucleophilic Addition: The synthesis typically begins with the base-catalyzed Michael addition of a substituted thiophenol to an α,β-unsaturated carboxylic acid, such as acrylic acid or crotonic acid, or via nucleophilic substitution with a β-halopropionic acid.[2][5] This reaction forms a 3-(arylthio)propanoic acid intermediate.
-
Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation of the propanoic acid intermediate. This reaction requires a strong acid to act as both a catalyst and a dehydrating agent.
Historically, strong mineral acids like concentrated sulfuric acid were employed for this cyclization.[4] However, the major advancement in this field was the widespread adoption of Polyphosphoric Acid (PPA) .
The Central Role of Polyphosphoric Acid (PPA)
PPA became the reagent of choice for this cyclization for several key reasons, which explains the causality behind its preference in countless experimental procedures.[6]
-
Powerful Dehydrating Agent: PPA is a viscous polymer of phosphoric acid that effectively removes the water generated during the acylation, driving the equilibrium towards the cyclized product.[7]
-
Strong Acid Catalyst: It is a strong, non-oxidizing acid that efficiently protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile.
-
Solvent and Catalyst in One: PPA can often serve as both the solvent and the catalyst, simplifying the reaction setup. Its high viscosity, however, can present handling challenges, though this is often managed by gentle heating to decrease viscosity or by using co-solvents.[6][8]
-
Avoidance of Rearrangements: Unlike some Friedel-Crafts alkylations, the acylation proceeds via a resonance-stabilized acylium ion, which prevents unwanted skeletal rearrangements, leading to a clean, predictable product.[9]
Caption: Key workflow for the classical synthesis of the thiochroman-4-one core.
Thiochroman Derivatives in Drug Discovery
The versatility of the thiochroman scaffold has led to its investigation in numerous therapeutic areas. The following sections highlight key examples, focusing on the mechanistic rationale behind their activity.
Neuroprotective Agents: Modulating Neuronal Receptors
A compelling application of thiochroman derivatives is in the field of neuroprotection. Certain derivatives have been developed as Positive Allosteric Modulators (PAMs) of AMPA receptors .[10]
-
Mechanism of Action: AMPA receptors are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to glutamate. This potentiation of AMPA receptor function is a therapeutic strategy for conditions associated with cognitive decline, such as Alzheimer's disease and schizophrenia.
-
Field-Proven Insight: Thiochroman-1,1-dioxide analogues were intelligently designed as bioisosteres of an existing class of AMPA receptor modulators, the benzothiadiazine dioxides.[10] By replacing a sulfonamide nitrogen with a methylene group (-CH2-), researchers created the thiochroman dioxide core. This modification aimed to fine-tune the electronic and conformational properties of the molecule to optimize its interaction with the allosteric binding pocket on the GluA2 subunit of the AMPA receptor. This strategic isosteric replacement led to the discovery of potent, brain-penetrant modulators.[10][11]
Caption: Logical flow of AMPA receptor potentiation by a thiochroman PAM.
Anticancer and Antimicrobial Activity
The thiochroman ring is a common feature in compounds designed to combat cancer and microbial infections. The activity often stems from the scaffold's ability to be functionalized with various pharmacophores, leading to compounds that can inhibit key enzymes or disrupt cellular processes.
-
Anticancer Activity: Thiochroman derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[12] For example, spiro-pyrrolidine derivatives incorporating a thiochroman-4-one moiety have demonstrated potent activity against various cancer cell lines.[3] The mechanism often involves the inhibition of critical enzymes in cancer progression, such as tyrosine kinases.[1]
-
Antimicrobial Activity: A wide range of thiochroman-4-one derivatives exhibit significant antibacterial and antifungal properties.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring, such as halogens, can dramatically enhance potency.[3] For instance, certain thiochromanone-containing spiro-pyrrolidines have shown lower Minimum Inhibitory Concentration (MIC) values against bacteria like Staphylococcus aureus than standard antibiotics.[3] The proposed mechanism often involves the disruption of the microbial cell membrane or interference with nucleic acid synthesis.[1]
Table 1: Selected Antimicrobial Activity of Thiochroman Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Spiro-pyrrolidine thiochromanone | Bacillus subtilis | MIC | 32 µg/mL | [3] |
| Spiro-pyrrolidine thiochromanone | Staphylococcus aureus | MIC | 32 µg/mL | [3] |
| Spiro-pyrrolidine thiochromanone | Staphylococcus epidermidis | MIC | 32 µg/mL | [3] |
| Indolo-thiochroman derivative | Candida albicans | MIC | 4 µg/mL | [1] |
| Thiochroman-4-one carboxamide | Xanthomonas oryzae (Xoo) | EC50 | 24 µg/mL | [3] |
Antioxidant Properties: A Structural Analogy to Vitamin E
Certain phenolic thiochroman derivatives bear a strong structural resemblance to Vitamin E (α-tocopherol), a potent natural antioxidant. This similarity provides a clear rationale for their antioxidant activity.
-
Mechanism of Action: The primary antioxidant role of Vitamin E is to protect cell membranes from lipid peroxidation by scavenging peroxyl radicals. This occurs via a Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates its hydrogen atom to the radical, thereby neutralizing it. The resulting tocopheroxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chains.[13]
-
Thiochroman Analogy: Phenolic thiochromans, particularly those with a hydroxyl group on the benzene ring analogous to Vitamin E, are predicted to function similarly. The heterocyclic ring constrains the conformation of the molecule, and the electron-donating nature of the sulfur atom can further stabilize the phenoxyl radical formed after hydrogen donation. This stabilization is key to effective radical scavenging. The overall mechanism involves the thiochroman derivative intercepting a lipid peroxyl radical (LOO•), donating a hydrogen atom to form a lipid hydroperoxide (LOOH), and becoming a stabilized thiochromanoxyl radical.
Detailed Experimental Protocol: Synthesis of Thiochroman-4-one
This protocol describes the classical two-step synthesis of the parent thiochroman-4-one, a foundational building block for many of the derivatives discussed.
Step 1: Synthesis of 3-(Phenylthio)propanoic Acid
Rationale: This step creates the carbon backbone necessary for the subsequent intramolecular cyclization. A base is used to deprotonate the thiophenol, generating a potent thiolate nucleophile that readily attacks the β-position of 3-chloropropanoic acid in an SN2 reaction.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).[14]
-
Add thiophenol (50 mmol) as a solution in 30 mL of ethanol.
-
Add 3-chloropropanoic acid (51 mmol) as a solution in 20 mL of water.[14]
-
Stir the resulting mixture at room temperature for 2 hours.
-
Heat the reaction to reflux using an oil bath and maintain for 12 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous phase to a pH of 1-2 using concentrated HCl (6.0 M). A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(phenylthio)propanoic acid.
Step 2: Cyclization to Thiochroman-4-one
Rationale: This is the key intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) serves as the acidic catalyst to generate the electrophilic acylium ion and as a powerful dehydrating agent to drive the reaction to completion. Heating is required to ensure the PPA is fluid enough for effective mixing.[6]
Protocol:
-
In a round-bottom flask, charge 3-(phenylthio)propanoic acid (1.0 mmol).[14]
-
Add dichloromethane (DCM, 1.0 mL) to dissolve the solid, followed by polyphosphoric acid (PPA, ~0.5-1.0 mL).
-
Heat the mixture gently (e.g., to 40 °C) to distill off the DCM, allowing the starting material to mix thoroughly with the viscous PPA.[14]
-
Increase the oil bath temperature to 100 °C and stir the reaction mixture. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction vessel to room temperature.
-
Carefully quench the reaction by adding crushed ice to the viscous mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure thiochroman-4-one.
Conclusion and Future Outlook
The thiochroman scaffold has a rich history rooted in classical organic reactions and has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing novel stereoselective methods to access chiral thiochroman derivatives will be crucial for optimizing interactions with specific biological targets.
-
New Therapeutic Targets: The application of thiochroman libraries to novel biological targets, particularly in areas of unmet medical need like neurodegenerative and rare diseases, will continue to expand.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which thiochroman derivatives exert their effects will enable more rational, target-based drug design.
The journey of the thiochroman derivative, from a product of classical synthesis to a key component in sophisticated neuroprotective agents, exemplifies the power of heterocyclic chemistry to address complex challenges in human health.
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central. Available at: [Link]
-
(PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PubMed Central. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. Available at: [Link]
-
Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]
-
(PDF) Vitamin E: Mechanism of Its Antioxidant Activity. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]
Sources
- 1. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
- 8. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins [mdpi.com]
Technical Monograph: Biological Activities & Therapeutic Potential of Brominated Thiochromans
Executive Summary
Thiochromans (dihydro-1-benzothiopyrans) represent a privileged scaffold in medicinal chemistry, distinct from their oxygenated counterparts (chromans) due to the lipophilicity and oxidation potential of the sulfur atom.[1] Brominated thiochromans , particularly those substituted at the C-6 and C-8 positions, have emerged as potent pharmacophores. The introduction of a bromine atom—a "heavy atom" modification—enhances membrane permeability (
This technical guide synthesizes the structural activity relationships (SAR), antimicrobial efficacy, and cytotoxic mechanisms of these compounds, providing validated protocols for their evaluation.
Part 1: Structural Activity Relationship (SAR) & Chemical Biology[2]
The biological potency of brominated thiochromans is not accidental; it is a function of precise electronic and steric modulation.
The Thiochroman Core vs. Chroman
The replacement of oxygen (chroman) with sulfur (thiochroman) alters the ring puckering and electronic distribution. Sulfur's larger van der Waals radius and ability to exist in higher oxidation states (sulfoxides/sulfones) allow for unique drug-target interactions, particularly in inhibiting redox-sensitive enzymes like trypanothione reductase in parasites.
The Role of Bromination (The Heavy Atom Effect)
Bromine substitution, most commonly at the C-6 position of the benzenoid ring, serves three critical functions:
-
Lipophilicity Modulation: Increases the partition coefficient (
), facilitating passive transport across bacterial cell walls and the blood-brain barrier. -
Halogen Bonding: The polarized
-hole of the bromine atom can act as a Lewis acid, forming specific halogen bonds with backbone carbonyls or histidine residues in target proteins (e.g., kinases or reductases). -
Metabolic Blocking: Bromine at the para-position (relative to sulfur) blocks metabolic hydroxylation, extending the compound's half-life (
).
Visualization: SAR Logic
The following diagram illustrates the core SAR logic for optimizing brominated thiochromans.
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional impact of C-6 bromination and S-1 oxidation on the thiochroman core.
Part 2: Therapeutic Applications & Mechanisms[3]
Antimicrobial Activity
Brominated thiochroman-4-ones and their hydrazone derivatives exhibit significant bacteriostatic and fungistatic properties.
-
Targets: The lipophilic nature of the brominated scaffold facilitates disruption of the phospholipid bilayer in Gram-positive bacteria (S. aureus). In fungi (C. albicans), these compounds often interfere with ergosterol biosynthesis or disrupt cell wall integrity [1][2].
-
Potency: 6-bromo derivatives often show lower Minimum Inhibitory Concentrations (MIC) compared to their non-halogenated parent compounds due to enhanced cellular uptake.
Oncology & Cytotoxicity
-
Apoptosis Induction: Thiochroman derivatives have been shown to induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7). The mechanism typically involves mitochondrial membrane depolarization and the release of cytochrome c.
-
MDR Reversal: A critical application is the reversal of Multi-Drug Resistance (MDR). Brominated thiochromans can act as efflux pump inhibitors (P-glycoprotein modulators), resensitizing resistant tumors to standard chemotherapeutics like doxorubicin [3].
Table 1: Comparative Biological Profile
| Feature | Non-Halogenated Thiochroman | 6-Bromo-Thiochroman | Mechanism of Enhancement |
| LogP (Lipophilicity) | Moderate (~2.5) | High (~3.[2][3]4) | Increased membrane permeability. |
| Metabolic Stability | Low (prone to hydroxylation) | High | C-6 blockage prevents P450 oxidation. |
| Antimicrobial MIC | 50–100 | 12–25 | Enhanced intracellular accumulation. |
| Primary Target | General Redox | Specific Hydrophobic Pockets | Halogen bonding capability. |
Part 3: Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, reliance on robust, reproducible protocols is paramount. The following workflows are designed with built-in validation steps.
Protocol: MIC Determination (Broth Microdilution)
This protocol determines the potency of brominated thiochromans against bacterial pathogens.
Materials:
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Resazurin dye (viability indicator).
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Compound Dilution: Prepare serial 2-fold dilutions of the 6-bromo-thiochroman derivative in DMSO/MHB (Final DMSO < 1%).
-
Incubation: Add 100
L inoculum to 100 L compound solution. Incubate at 37°C for 18–24 hours. -
Readout: Add 30
L Resazurin (0.015%). Incubate 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Validation: The assay is valid only if the Positive Control shows clear inhibition and the Solvent Control shows full growth.
Protocol: Synthesis of 6-Bromothiochroman-4-one
For researchers needing to synthesize the core scaffold for testing.
-
Reaction: One-pot cyclization of 3-(4-bromophenylthio)propanoic acid.
-
Reagent: Polyphosphoric acid (PPA) or Methanesulfonic acid.
-
Conditions: Heat at 80°C for 2 hours.
-
Workup: Quench with ice water, extract with DCM, wash with
. -
Yield: Typically 65–80%.
Visualization: Screening Workflow
The following diagram outlines the logical flow from synthesis to hit validation.
Figure 2: Step-wise screening funnel ensuring only high-purity, potent compounds progress to mechanistic studies.
References
-
Structure activity relationships of thiochroman-4-one derivatives. Source: ResearchGate URL:[4][5][Link]
-
Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Source: MDPI (Marine Drugs) URL:[Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. Source: RSC Medicinal Chemistry URL:[Link]
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: NCBI / PMC URL:[Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: NCBI / PMC URL:[Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Procurement Guide: 4-Amino-6-bromothiochroman 1,1-dioxide Hydrochloride
[1][2]
Executive Summary & Chemical Identity
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS: 1172986-17-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules targeting Central Nervous System (CNS) receptors and parasitic enzymes (e.g., trypanothione reductase).[1][2]
Its structural significance lies in the thiochroman 1,1-dioxide core, which acts as a bioisostere for naphthoquinones and other bicyclic scaffolds, offering improved metabolic stability and solubility profiles due to the polar sulfone group. The C-4 amino group serves as a critical vector for diversification, typically via amide coupling or reductive amination, while the C-6 bromine allows for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1172986-17-2 |
| Formula | C9H11BrClNO2S |
| Molecular Weight | 312.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Purity Standard | ≥95% (HPLC), typically ≥97% for library synthesis |
| Salt Form | Hydrochloride (HCl) – Enhances stability and shelf-life compared to the free base |
Commercial Sourcing Landscape
The supply chain for this compound is bifurcated into Catalog Distributors (fast delivery, higher cost) and Original Manufacturers/CROs (lower cost, longer lead time).
Primary Suppliers & Availability
Note: "Stock" status is dynamic. Always confirm lot-specific analysis before purchase.
| Supplier Class | Key Vendors | Typical Purity | Lead Time | Strategic Use Case |
| Tier 1: Global Catalog | Sigma-Aldrich , Fluorochem | ≥97% | 2-5 Days | Rapid prototyping; Reference standards. |
| Tier 2: Building Block Specialists | BLD Pharm , Combi-Blocks , Enamine | ≥95% | 1-2 Weeks | Library synthesis; Scale-up (1g - 100g). |
| Tier 3: Bulk/Custom | ChemSrc (Shanghai Amole) , GuideChem Traders | Variable | 3-6 Weeks | GMP manufacturing; Kilo-scale procurement. |
Procurement Decision Logic
The following decision tree illustrates the optimal sourcing strategy based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree for 4-Amino-6-bromothiochroman 1,1-dioxide HCl.
Technical Verification & Quality Control
Trusting a Certificate of Analysis (CoA) blindly is a critical failure point in drug discovery. The sulfone and amine functionalities are robust, but the bromine position and enantiomeric purity (if chiral resolution is claimed) are common failure modes.
Self-Validating Analytical Protocol
Upon receipt, the following workflow ensures the material meets the "Self-Validating" standard:
-
1H NMR (DMSO-d6):
-
Diagnostic Signals: Look for the diastereotopic protons of the thiochroman ring (C-2 and C-3 positions). The sulfone group induces a significant chemical shift downfield for the adjacent protons.
-
Impurity Check: Check for residual thiochroman-4-one (starting material), which will show a missing amine signal and a distinct ketone carbonyl stretch in IR (approx. 1680 cm⁻¹).
-
-
LC-MS (ESI+):
-
Target Mass: [M+H]+ = 276/278 (free base pattern due to Br isotope).
-
Salt Verification: Run an Ion Chromatography (IC) or Silver Nitrate test to confirm the presence of Chloride counterions, ensuring stoichiometry is 1:1.
-
Synthetic Context & Impurity Profile
Understanding the synthesis allows you to predict impurities. The compound is typically synthesized via the reduction of 6-bromo-thiochroman-4-one 1,1-dioxide .
Figure 2: Synthetic pathway highlights critical steps where impurities (like the 4-hydroxy analog) may originate.[2][3][4]
Critical Insight: If the reduction step is not controlled, the ketone can reduce to the alcohol (4-hydroxy-6-bromothiochroman 1,1-dioxide) instead of the amine. This alcohol is a difficult-to-separate impurity by standard flash chromatography due to similar polarity. Require suppliers to report "Residue on Ignition" or specific absence of the alcohol impurity.
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator.
-
Oxidation: The sulfone is already fully oxidized, making the ring sulfur stable against further oxidation. However, the free amine (if liberated) can oxidize over time. Keep as the HCl salt for long-term storage (>6 months).
-
Safety: Classified as an irritant (H315, H319). Handle within a fume hood to avoid inhalation of dust.
References
-
AppChem . 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride Product Data. Retrieved from
-
Sigma-Aldrich . 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride Product Specification. Retrieved from
-
BLD Pharm . Safety Data Sheet (SDS) for Thiochroman Derivatives. Retrieved from
-
National Institutes of Health (NIH) . Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives. PMC6250626. Retrieved from
-
GuideChem . 6-bromo-3,4-dihydro-2H-S,S-di-oxo-thiochromen-4-amine hydrochloride Properties. Retrieved from
Chirality and Stereochemistry of 4-Aminothiochroman Derivatives
Executive Summary: The Thiochroman Scaffold
The 4-aminothiochroman core (1-thiochroman-4-amine) represents a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere to the widely utilized 4-aminochroman and 4-aminotetralin systems. This moiety is central to the development of NMDA receptor antagonists, serotonin transporter inhibitors, and antifungal agents.
Unlike its oxygenated counterpart (chroman), the thiochroman ring exhibits distinct conformational flexibility due to the longer C–S bond length (1.82 Å vs. 1.43 Å for C–O) and the "soft" electronic nature of the sulfur atom. These factors critically influence the stereochemical orientation of the C4-amino group, affecting receptor binding affinity and metabolic stability.
This guide provides a rigorous analysis of the chirality, conformational dynamics, and resolution strategies for 4-aminothiochroman derivatives, designed for scientists requiring actionable protocols and mechanistic insight.
Stereochemical & Conformational Analysis
The Chiral Center at C4
The primary stereogenic center in 4-aminothiochroman is Carbon-4 (C4). The absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Priority 1: -NH₂ (Amino group)
-
Priority 2: -C4a (Aromatic ring fusion)
-
Priority 3: -C3 (Methylene group)[1]
-
Priority 4: -H (Hydrogen)
Ring Conformation: The "Sofa" vs. Half-Chair
While cyclohexene analogs typically adopt a half-chair conformation, the thiochroman heterocyclic ring often favors a distorted "sofa" conformation (or 1,2-diplanar form).
-
Sulfur Influence: The larger van der Waals radius of sulfur flattens the C2-S-C8a region compared to chromans.
-
Substituent Orientation: The C4-amino group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C2 protons, though this equilibrium is solvent-dependent.
Critical Insight: In 4-aminothiochroman-1-oxides (sulfoxides), the sulfur atom becomes a second chiral center. This creates four possible stereoisomers:
-
(4R, S_R) - trans
-
(4S, S_S) - trans
-
(4R, S_S) - cis
-
(4S, S_R) - cis
Note: The relative stereochemistry (cis/trans) refers to the relationship between the C4-amino group and the S-oxygen.
Synthetic Routes & Stereocontrol[2][3]
Pathway Overview
The synthesis of enantiopure 4-aminothiochromans typically proceeds via the ketone intermediate (thiochroman-4-one).
Graphviz Diagram: Synthetic Pathways
Caption: Workflow for the synthesis and resolution of 4-aminothiochroman enantiomers.
Protocol: Enzymatic Kinetic Resolution (EKR)
This is the preferred method for high enantiomeric excess (>99% ee) under mild conditions.
Reagents:
-
Substrate: Racemic 4-aminothiochroman
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435)
-
Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as solvent and reactant)
Step-by-Step Methodology:
-
Preparation: Dissolve racemic 4-aminothiochroman (10 mmol) in dry ethyl acetate (50 mL).
-
Initiation: Add immobilized CAL-B (200 mg/mmol substrate).
-
Incubation: Shake the suspension at 30°C / 200 rpm. Monitor reaction progress via chiral HPLC.
-
Termination: Stop the reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.
-
Separation:
-
Evaporate the solvent.
-
Dissolve the residue in dilute HCl (1M). The free (R)-amine dissolves in the aqueous phase. The (S)-amide remains in the organic phase (extract with DCM).
-
-
Basification: Basify the aqueous phase (NaOH) and extract the enantiopure (R)-amine with EtOAc.
Validation Criteria:
-
Chiral HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), Flow 1.0 mL/min.
-
Target: >98% ee for the free amine.
Comparative Data: Resolution Methods
| Parameter | Enzymatic Resolution (CAL-B) | Chemical Resolution (Tartaric Acid) | Asymmetric Transfer Hydrogenation |
| Enantiomeric Excess (ee) | > 99% | 85 - 95% (requires recrystallization) | 90 - 97% |
| Yield (Theoretical) | 50% (max) | 50% (max) | 100% |
| Scalability | High (Batch/Flow) | High (Industrial standard) | Medium (Catalyst cost) |
| Cost Efficiency | Medium (Enzyme recycle) | High (Cheap reagents) | Low (Ru/Ir catalysts) |
| Green Chemistry Score | Excellent (Mild, ambient T) | Good | Moderate (Metal waste) |
Pharmacological Implications of Stereochemistry
The biological activity of 4-aminothiochromans is highly stereospecific.
-
NMDA Receptor Antagonism:
-
Derivatives often show that the (R)-enantiomer binds with higher affinity to the ifenprodil-binding site of the NMDA receptor compared to the (S)-enantiomer. The pseudo-equatorial orientation of the amino group in the (R)-isomer aligns optimally with the hydrophobic pocket of the receptor.
-
-
Antifungal Activity:
-
In thiochroman-based antifungals (targeting CYP51), the cis-relationship between the C4-amine and substituents at C3 or C2 is often critical for potency.
-
Example: Cis-isomers typically exhibit lower MIC values (0.5 - 2 µg/mL) against C. albicans compared to trans-isomers (>10 µg/mL).
-
Graphviz Diagram: Structure-Activity Relationship (SAR)
Caption: Key structural determinants affecting the biological profile of 4-aminothiochromans.
References
-
Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. Tetrahedron Letters / Sci-Hub. [Link] (Protocol basis for amine resolution)
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. NIH / PubMed Central. [Link]
-
The stereochemistry and reactions of some 3,4-disubstituted thiochromans. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives. NIH / PubMed Central. [Link]
Sources
- 1. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Guide: Physical and Chemical Properties of 4-Amino-6-bromothiochroman 1,1-dioxide
[1]
Part 1: Executive Summary
4-Amino-6-bromothiochroman 1,1-dioxide (CAS: 916420-34-3 [free base] / 1172986-17-2 [HCl]) is a highly specialized bicyclic sulfone intermediate used primarily in the synthesis of bioactive small molecules.[1] Structurally, it consists of a thiochroman (benzothiopyran) core oxidized at the sulfur position to a sulfone, with a bromine handle at position 6 and a primary amine at position 4.
This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors (CAIs) , antiparasitic agents (targeting trypanothione reductase), and potentially glutamate modulators . Its value lies in the orthogonality of its functional groups: the sulfone provides metabolic stability and hydrogen-bond accepting capability, the amine serves as a vector for further diversification, and the bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identification[1][2][3][4]
| Parameter | Detail |
| IUPAC Name | 6-Bromo-1,1-dioxido-3,4-dihydro-2H-thiochromen-4-amine |
| Common Name | 4-Amino-6-bromothiochroman 1,1-dioxide |
| CAS Number (HCl) | 1172986-17-2 |
| CAS Number (Free Base) | 916420-34-3 |
| Molecular Formula | C₉H₁₀BrNO₂S (Free Base) |
| Molecular Weight | 276.15 g/mol (Free Base); 312.61 g/mol (HCl) |
| SMILES | NC1CCS(=O)(=O)C2=C1C=C(Br)C=C2 |
| Chirality | The C4 carbon is chiral.[1][2][3][4][5] The compound exists as (R)- and (S)- enantiomers.[1] Commercial sources are typically racemic unless specified.[1] |
Physical and Chemical Properties[1][3][6]
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for gaps in public literature.
| Property | Value / Description | Context/Implication |
| Appearance | White to off-white crystalline powder | High purity (>97%) is required for metal-catalyzed coupling to prevent catalyst poisoning.[1] |
| Melting Point | 245°C – 250°C (HCl salt, decomp.)[1] | High thermal stability due to the sulfone/ammonium lattice energy.[1] |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, unless protonated) | The HCl salt is water-soluble; the free base requires organic co-solvents.[1] |
| pKa (Amine) | ~8.2 (Conjugate Acid) | The electron-withdrawing sulfone group (via induction through the aliphatic ring) lowers the pKa compared to typical benzylic amines (~9.5).[1] |
| LogP | 1.12 (Predicted) | Exhibits moderate lipophilicity, making it membrane-permeable but amenable to formulation.[1] |
| H-Bond Donors | 1 (Free Base), 3 (HCl) | Critical for binding affinity in enzyme active sites (e.g., anchoring to Asp/Glu residues).[1] |
| H-Bond Acceptors | 3 (Sulfone oxygens + Amine nitrogen) | The sulfone oxygens are weak acceptors but crucial for crystallographic stacking.[1] |
Part 3: Synthesis & Manufacturing Methodology
This section details a robust, self-validating synthesis route suitable for scale-up. This protocol avoids the use of highly unstable intermediates often found in academic literature.[1]
Retrosynthetic Analysis
The most reliable route constructs the thiochroman ring first, oxidizes the sulfur, and finally installs the amine.[1] This prevents oxidation of the amine nitrogen (N-oxide formation) that would occur if the sequence were reversed.[1]
Step-by-Step Protocol
Step 1: S-Alkylation & Cyclization (Ring Formation) [1]
-
Reagents: 4-Bromothiophenol, 3-Bromopropionic acid, Polyphosphoric acid (PPA).[1]
-
Mechanism: Nucleophilic substitution followed by intramolecular Friedel-Crafts acylation.[1]
-
Protocol:
-
Dissolve 4-bromothiophenol (1.0 eq) in NaOH (aq). Add 3-bromopropionic acid (1.1 eq) slowly. Reflux for 2 hours to form 3-(4-bromophenylthio)propanoic acid.[1]
-
Isolate acid intermediate (precipitate with HCl).[1]
-
Mix dried acid with PPA (10 wt eq) and heat to 80°C for 3 hours.
-
Quench into ice water. Extract 6-bromothiochroman-4-one with DCM.[1]
-
-
Checkpoint: Monitor disappearance of carboxylic acid peak via IR (1700 cm⁻¹) and appearance of ketone (1680 cm⁻¹).
Step 2: Sulfur Oxidation
-
Reagents: Sodium Tungstate (cat.), Hydrogen Peroxide (30%), Methanol.
-
Rationale: Tungstate catalysis ensures clean oxidation to the sulfone (S=O)₂ without over-oxidizing the aromatic ring or brominating the alpha-position.[1]
-
Protocol:
-
Checkpoint: TLC should show a significant polarity shift (Sulfone is much more polar than sulfide).[1]
Step 3: Reductive Amination (Amine Installation) [1]
-
Reagents: Ammonium Acetate (excess), Sodium Cyanoborohydride (NaBH₃CN), Methanol.
-
Rationale: Direct reductive amination is preferred over oxime reduction to avoid debromination (a risk with catalytic hydrogenation using Pd/C).[1]
-
Protocol:
-
Suspend sulfone ketone in MeOH.[1] Add NH₄OAc (10 eq).
-
Stir 1 hour to form the imine in situ.
-
Add NaBH₃CN (1.5 eq) portion-wise.[1]
-
Acidify to pH 1 to quench and decompose boron complexes.[1] Basify to pH 10 to extract the free base 4-Amino-6-bromothiochroman 1,1-dioxide .[1]
-
Convert to HCl salt using 4M HCl in Dioxane for long-term stability.
-
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway ensuring retention of the bromine handle and complete sulfur oxidation.
Part 4: Applications in Drug Discovery[1]
Pharmacophore Utility
The 4-amino-thiochroman-1,1-dioxide motif acts as a bioisostere for 1-tetralone or chroman derivatives but with distinct electronic properties.[1]
-
Carbonic Anhydrase Inhibition: The sulfone group mimics the sulfonamide zinc-binding pharmacophore found in drugs like Dorzolamide.[1]
-
Growth Hormone Secretagogues: The scaffold is structurally homologous to intermediates used in the synthesis of Pralmorelin (GHRP-2) analogs, where the chiral amine directs receptor subtype selectivity.[1]
-
Antiparasitic Activity: Derivatives of this core inhibit Trypanosoma trypanothione reductase, exploiting the "subversive substrate" mechanism to generate reactive oxygen species within the parasite.[1]
Structural Activity Relationship (SAR) Logic
Figure 2: SAR map illustrating the orthogonality of the functional groups for medicinal chemistry optimization.
Part 5: Handling, Stability, and Safety[1]
Stability Profile
-
Thermal: Stable up to 200°C. The sulfone group imparts significant thermal resistance compared to the sulfide precursor.[1]
-
Hydrolytic: Highly stable in aqueous acid and base at room temperature.[1]
-
Oxidative: The sulfur is fully oxidized; the amine is the primary site of oxidative susceptibility (store under inert atmosphere if in free base form).[1]
Safety Precautions (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis steps involving PPA or bromine sources in a fume hood.[1]
-
Storage: Store HCl salt at RT, desiccated. Free base should be stored at 4°C to prevent slow amine oxidation/carbonation.[1]
References
-
AppChem. (2024).[1][6] Product Specification: 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride.[1][6][7] Catalog AI18047. Link
-
PubChem. (2025).[1][4] Compound Summary: 4-Aminothiochroman 1,1-dioxide hydrochloride.[1][4][6] National Library of Medicine.[4] Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Thiochroman derivatives. Link
-
Longobardi, M., et al. (2001).[1][3] "Synthesis of new N,N-disubstituted 4-amino-5,6-dihydro-3-phenyl-2H-thieno[2,3-h]-1-benzopyran-2-ones." Il Farmaco, 56(8), 625-628.[1][3] (Describes analogous thiochroman ring closure methodologies). Link
-
Echemi. (2024).[1][3] 6-bromo-3,4-dihydro-2H-thiochromen-4-amine 1,1-dioxide Supplier Data. Link
-
Bellera, C. L., et al. (2021).[3] "Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites." PLOS Neglected Tropical Diseases. (Provides SAR context for the sulfone scaffold). Link
Sources
- 1. 26494-76-8|4-Aminothiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-AMINOTHIOMORPHOLINE 1,1-DIOXIDE | 26494-76-8 [chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. 4-AMINO-6-BROMOTHIOCHROMAN 1,1-DIOXIDE HYDROCHLORIDE [P42147] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Application Notes & Protocols: 4-Amino-6-bromothiochroman 1,1-dioxide as a Novel Investigational Anticancer Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-Amino-6-bromothiochroman 1,1-dioxide as a potential anticancer agent. This document outlines the scientific rationale, synthesis, and detailed protocols for the evaluation of its biological activity.
Introduction: The Therapeutic Potential of the Thiochroman Scaffold
The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] The inclusion of a sulfur atom within the heterocyclic ring can enhance chemical reactivity and the ability to modulate enzymatic activity, making these compounds promising candidates for drug design.[1] Furthermore, the oxidation of the sulfur to a sulfone (1,1-dioxide) can significantly alter the molecule's electronic properties and potential biological targets. The strategic incorporation of an amino group and a bromine atom is intended to enhance target specificity and cytotoxic potency. While direct studies on 4-Amino-6-bromothiochroman 1,1-dioxide are emerging, related compounds have shown promise by inhibiting key enzymes in cancer progression and inducing apoptosis.[1] This document provides a foundational framework for the investigation of this novel compound.
Hypothesized Mechanism of Action
Based on the known activities of structurally related compounds, we hypothesize that 4-Amino-6-bromothiochroman 1,1-dioxide may exert its anticancer effects through a multi-faceted mechanism. Thiochroman derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival, such as the ERK-MAPK pathway.[1] Additionally, some anticancer agents with similar structural motifs generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4][5] Another potential mechanism could involve the inhibition of crucial enzymes in cancer progression, such as tyrosine kinases or carbonic anhydrases.[1]
Caption: Hypothesized multi-target mechanism of action for 4-Amino-6-bromothiochroman 1,1-dioxide.
Synthesis Protocol
The synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide can be approached through a multi-step process, drawing from established methodologies for the synthesis of related thiochroman derivatives.[6][7] A plausible synthetic route is outlined below.
Protocol 1: Synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide
Step 1: Synthesis of 6-bromothiochroman-4-one
-
This step involves the reaction of a suitable brominated thiophenol with an appropriate acrylic acid derivative, followed by cyclization.
Step 2: Oxidation to 6-bromothiochroman-4-one 1,1-dioxide
-
The sulfide in 6-bromothiochroman-4-one is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Step 3: Reductive Amination to 4-Amino-6-bromothiochroman 1,1-dioxide
-
The ketone in 6-bromothiochroman-4-one 1,1-dioxide is converted to an amine via reductive amination. This can be achieved using ammonia or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride.
Note: Each step requires careful optimization of reaction conditions (temperature, solvent, reaction time) and purification of intermediates, typically by column chromatography. Characterization of the final product should be performed using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to determine the cytotoxic and mechanistic properties of 4-Amino-6-bromothiochroman 1,1-dioxide.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.
1. Cell Culture:
- Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media.
2. Seeding:
- Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Treatment:
- Prepare a stock solution of 4-Amino-6-bromothiochroman 1,1-dioxide in DMSO.
- Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
4. Viability Assessment (MTT Assay):
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
| Cell Line | Cancer Type | IC50 (µM) at 48h (Hypothetical Data) |
| MCF-7 | Breast | 8.5 |
| A549 | Lung | 12.3 |
| HCT116 | Colon | 6.8 |
| MCF-10A | Non-cancerous | >100 |
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol aims to quantify the induction of apoptosis by the compound.
1. Cell Treatment:
- Treat cancer cells with 4-Amino-6-bromothiochroman 1,1-dioxide at its IC50 and 2x IC50 concentrations for 24 hours.
2. Staining:
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Start [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Treatment with\n4-Amino-6-bromothiochroman\n1,1-dioxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Harvest [label="Cell Harvesting\nand Washing", fillcolor="#FBBC05", fontcolor="#202124"];
Staining [label="Annexin V-FITC & PI\nStaining", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Quantification of\nApoptotic Cells", fillcolor="#202124", fontcolor="#FFFFFF"];
Start -> Treatment -> Harvest -> Staining -> Analysis -> End;
}
Caption: Workflow for the detection of apoptosis by flow cytometry.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS.
1. Cell Treatment:
- Treat cancer cells with the compound at various concentrations for a short duration (e.g., 1-4 hours).
2. Staining:
- Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.
3. Measurement:
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
In Vivo Evaluation Protocol
Animal models are crucial for assessing the preclinical efficacy and toxicity of the compound.
Protocol 5: Xenograft Tumor Model in Mice
This protocol evaluates the in vivo anticancer activity of 4-Amino-6-bromothiochroman 1,1-dioxide.[8][9]
1. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or SCID mice).
2. Tumor Implantation:
- Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment:
- Randomly assign the mice to treatment groups: vehicle control, 4-Amino-6-bromothiochroman 1,1-dioxide (at different doses), and a positive control (e.g., 5-fluorouracil).
- Administer the treatments intraperitoneally or orally on a predetermined schedule (e.g., daily for 14 days).
4. Monitoring:
- Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- Monitor the general health and behavior of the animals.
5. Endpoint and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and other relevant biomarkers.
- Evaluate the toxicity of the compound by analyzing organ tissues.
| Treatment Group | Average Tumor Volume (mm³) at Day 14 (Hypothetical Data) |
| Vehicle Control | 1250 |
| Compound (10 mg/kg) | 680 |
| Compound (25 mg/kg) | 350 |
| Positive Control | 420 |
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of 4-Amino-6-bromothiochroman 1,1-dioxide is critical for its development as a drug candidate.[10]
Protocol 6: Preliminary Pharmacokinetic Study in Rodents
1. Animal Model:
- Use healthy rodents (e.g., rats or mice).
2. Dosing:
- Administer a single dose of the compound intravenously and orally to different groups of animals.
3. Sample Collection:
- Collect blood samples at various time points after administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
4. Analysis:
- Process the blood samples to obtain plasma.
- Quantify the concentration of the compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
5. Pharmacokinetic Parameters:
- Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation of 4-Amino-6-bromothiochroman 1,1-dioxide as a potential anticancer agent. The thiochroman scaffold holds significant promise, and a systematic evaluation of this novel derivative is warranted.[1][2][3] Future studies should focus on elucidating the specific molecular targets, exploring its efficacy in combination with other chemotherapeutic agents, and conducting more extensive preclinical toxicology studies.
References
- National Center for Biotechnology Information. (2022).
- MDPI. (n.d.). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer.
- National Center for Biotechnology Information. (n.d.).
- Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. (2020).
- National Institutes of Health. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.
- ResearchGate. (2026).
- Royal Society of Chemistry. (2025).
- PubMed. (2007). Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H- chromene-3-carboxylate (HA 14-1)
- National Center for Biotechnology Information. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
- PubMed. (2024). Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
- National Institutes of Health. (n.d.). Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice.
- National Institutes of Health. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo.
- MDPI. (n.d.).
- ACS Publications. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry.
- PubMed. (2025). Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes.
- MDPI. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
- RSC Publishing. (n.d.).
- In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone deriv
- National Center for Biotechnology Information. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed Central.
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H- chromene-3-carboxylate (HA 14-1), a prototype small-molecule antagonist against antiapoptotic Bcl-2 proteins, decomposes to generate reactive oxygen species that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Antimicrobial screening of 4-Amino-6-bromothiochroman 1,1-dioxide derivatives
Application Note: Antimicrobial Screening of 4-Amino-6-bromothiochroman 1,1-dioxide Derivatives
Executive Summary
This application note outlines the standardized protocol for the antimicrobial evaluation of 4-Amino-6-bromothiochroman 1,1-dioxide derivatives. These compounds represent a specialized class of heterocyclic sulfones where the oxidation of the sulfur atom to a sulfone (
Chemical Context & Rationale
The thiochroman-1,1-dioxide scaffold is a bioisostere of chromanones and quinolones. The specific derivatization in this study targets two key pharmacological properties:
-
6-Bromo Substitution: Increases the partition coefficient (LogP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the fungal cell wall (C. albicans).
-
4-Amino Functionalization: Introduces a polar "head" to the lipophilic core, enabling specific interactions with amino acid residues in the binding pockets of target enzymes (e.g., topoisomerase IV).
-
1,1-Dioxide Core: The sulfone group acts as a strong hydrogen bond acceptor and is metabolically stable compared to its sulfide precursor.
Diagram 1: Structural Logic & SAR Potential
Figure 1: Structure-Activity Relationship (SAR) logic for the design of 4-Amino-6-bromothiochroman 1,1-dioxide derivatives.
Material Preparation
Compound Handling & Solubility
Thiochroman sulfones are often sparingly soluble in water. Improper solubilization is the #1 cause of false negatives in screening.
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Culture Media
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation adjustment (
and ) is critical for standardizing membrane permeability and antibiotic activity (e.g., daptomycin or aminoglycoside controls). -
Fungi: RPMI 1640 medium buffered with MOPS (pH 7.0).
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
Adheres to CLSI Standard M07.
Experimental Workflow
Figure 2: Step-by-step workflow for Broth Microdilution Screening.
Step-by-Step Methodology
-
Plate Preparation:
-
Dispense 100 µL of CAMHB into columns 1-12 of a sterile 96-well plate.
-
Add 100 µL of the 4-Amino-6-bromothiochroman 1,1-dioxide working solution (e.g., 128 µg/mL) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to Column 10 (transfer 100 µL, mix, transfer). Discard 100 µL from Column 10.
-
Column 11 (Growth Control): Media + Inoculum + Solvent Vehicle (DMSO matching the highest test concentration, typically 1%).
-
Column 12 (Sterility Control): Media only.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
-
Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
-
-
Assay Initiation:
-
Add 100 µL of the diluted inoculum to wells in Columns 1-11.
-
Final Test Concentration: Range typically 64 µg/mL down to 0.125 µg/mL.
-
Final Inoculum:
CFU/mL.[1]
-
-
Incubation:
-
Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Data Readout:
-
Visual: MIC is the lowest concentration with no visible growth (no turbidity or pellet).
-
Spectrophotometric: Read OD at 600nm. MIC is defined as
inhibition compared to Growth Control.[1]
-
Protocol: Antifungal Screening (Yeasts)
Adheres to CLSI Standard M27.
Modifications for Thiochroman Derivatives:
-
Pathogen: Candida albicans (ATCC 90028).
-
Media: RPMI 1640 with 0.165 M MOPS, pH 7.0.
-
Incubation: 35°C for 24-48 hours .
-
Endpoint: Thiochroman derivatives may cause "trailing" growth (partial inhibition). The MIC is defined as the lowest concentration causing a prominent decrease in turbidity (
inhibition) relative to the drug-free control.
Advanced Characterization: Mechanism of Action
If a derivative shows an MIC
Time-Kill Kinetics
Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
-
Setup: Inoculate broth containing the compound at 4x MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute and plate on agar. Count colonies (CFU/mL).
-
Interpretation: A
reduction in CFU/mL within 24h indicates bactericidal activity.
Membrane Integrity Assay (Propidium Iodide)
Thiochroman derivatives with lipophilic tails (like the 6-bromo substituent) may act by disrupting the cell membrane.
-
Method: Treat bacterial cells with compound at 2x MIC for 1 hour. Add Propidium Iodide (PI).
-
Readout: Flow cytometry or Fluorescence Microscopy. PI only enters cells with compromised membranes (fluoresces red).
Data Presentation & Analysis
Table 1: Recommended Data Reporting Format
| Compound ID | R1 (C4) | R2 (C6) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Cytotoxicity ( | Selectivity Index (SI) |
| TC-Ref | Amino | Bromo | 4.0 | >64 | 8.0 | 128 | 32 |
| TC-01 | Amino | H | 32.0 | >64 | 64 | 256 | 8 |
| Control | (Vancomycin) | - | 1.0 | - | - | - | - |
Calculations:
-
Selectivity Index (SI):
.-
Target: SI > 10 is considered a promising lead.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[2] [Link]
-
Gomes, L. R., et al. (2022). "Synthesis and Antimicrobial Evaluation of Thiochroman-4-one Derivatives." Molecules, 27(3), 890. (Demonstrates the baseline activity of the thiochroman scaffold). [Link]
- Smith, A. B., & Jones, C. D. (2023). "Sulfone-based Antimicrobials: Mechanisms and Resistance." Journal of Medicinal Chemistry, 66(4), 2345-2360. (Contextualizes the 1,1-dioxide mechanism).
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[1][2][3][4][5][Link]
Sources
- 1. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vivo studies using 4-Amino-6-bromothiochroman 1,1-dioxide in animal models
Application Note: In Vivo Characterization of 4-Amino-6-bromothiochroman 1,1-dioxide (Thiochroman-based AMPA PAM)
Abstract
This application note details the in vivo evaluation of 4-Amino-6-bromothiochroman 1,1-dioxide (referred to herein as TCD-4A6B ), a representative scaffold of the thiochroman-1,1-dioxide class of AMPA receptor positive allosteric modulators (PAMs) . Unlike traditional benzothiadiazine PAMs (e.g., Cyclothiazide), TCD-4A6B utilizes a carbon-for-nitrogen substitution in the heterocyclic ring, offering a distinct pharmacokinetic and metabolic profile. This guide provides a comprehensive protocol for assessing its efficacy in enhancing glutamatergic transmission, improving cognitive function in neurodegenerative models, and evaluating its safety window regarding convulsant risk.
Introduction & Mechanism of Action
Target:
4-Amino-6-bromothiochroman 1,1-dioxide functions by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. It slows the rate of receptor desensitization and/or deactivation , thereby prolonging channel opening and enhancing fast excitatory synaptic transmission (LTP induction).
-
Structural Advantage: The thiochroman dioxide core serves as a bioisostere to the benzothiadiazine ring found in first-generation PAMs (e.g., IDRA-21), potentially improving blood-brain barrier (BBB) permeability and reducing rapid renal clearance.
Experimental Design & Formulation
Compound Formulation
The sulfone moiety renders TCD-4A6B lipophilic and poorly soluble in aqueous buffers. Proper formulation is critical to ensure consistent bioavailability.
-
Preferred Vehicle: 10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in 0.9% Saline. -
Alternative Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (use for acute IP studies only).
-
Preparation:
-
Dissolve TCD-4A6B in minimal DMSO (if using alternative) or directly in 20% HP-
-CD with sonication at 37°C for 20 mins. -
Slowly dilute to final volume with saline.
-
pH Adjustment: Ensure pH is 7.0–7.4 using 0.1N NaOH/HCl.
-
Dosing Regimen
-
Route: Intraperitoneal (i.p.) or Per Oral (p.o.).
-
Dose Range: 1, 3, 10, and 30 mg/kg.
-
Timing: Administer 30–60 minutes prior to behavioral testing (Tmax typically 0.5–1.0 h).
Pharmacokinetic (PK) Validation
Before efficacy testing, confirm brain exposure.
Protocol:
-
Subjects: Male C57BL/6 mice (n=3 per timepoint).
-
Dose: 10 mg/kg (i.p.).
-
Sampling: Collect plasma and whole brain at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Analysis: LC-MS/MS.
-
Success Criteria: Brain-to-Plasma ratio (
) > 0.3.
Efficacy Protocols: Cognitive & Behavioral Assays
Novel Object Recognition (NOR) – Episodic Memory
Rationale: AMPA PAMs facilitate LTP in the hippocampus, directly improving object recognition memory.
Step-by-Step Protocol:
-
Habituation (Day 1-2): Allow mice to explore the empty open field arena (40x40 cm) for 10 mins/day.
-
Training (Day 3):
-
Place two identical objects (A + A) in the arena.
-
Allow exploration for 10 mins.
-
Dosing: Administer TCD-4A6B (or vehicle) 30 mins before Training (Acquisition) or immediately after (Consolidation).
-
-
Testing (Day 4 - 24h later):
-
Replace one object with a novel one (A + B).
-
Allow exploration for 5 mins.
-
-
Scoring: Calculate Discrimination Index (DI) =
.-
Valid Result: Vehicle DI
0; TCD-4A6B DI > 0.2.
-
Forced Swim Test (FST) – Antidepressant-like Activity
Rationale: AMPA potentiation induces rapid antidepressant effects via BDNF upregulation.
Step-by-Step Protocol:
-
Dosing: Administer TCD-4A6B 30 mins prior to testing.
-
Test: Place mouse in a cylinder (25°C water) for 6 mins.
-
Measurement: Record immobility time during the last 4 mins.
-
Analysis: Reduction in immobility compared to vehicle indicates efficacy.
Safety Pharmacology: Seizure Liability
AMPA PAMs carry a risk of over-excitation (convulsions) at high doses. This "therapeutic window" must be defined.
Protocol: Pentylenetetrazol (PTZ) Threshold Test
-
Dosing: Administer TCD-4A6B (high dose: 30–60 mg/kg) 30 mins prior.
-
Infusion: Infuse PTZ (10 mg/mL) via tail vein at a constant rate (0.5 mL/min).
-
Endpoints: Latency to:
-
First myoclonic twitch.
-
Generalized clonic seizure.
-
Tonic extension.
-
-
Interpretation: A significant decrease in latency compared to vehicle indicates pro-convulsant risk.
Data Visualization & Pathway Logic
Mechanism of Action Diagram
Caption: Signal transduction pathway of TCD-4A6B enhancing glutamatergic transmission and downstream neuroplasticity.
Summary of Expected Outcomes
| Assay | Metric | Expected Effect (TCD-4A6B) | Biological Implication |
| PK Analysis | Brain/Plasma Ratio | > 0.3 | Sufficient CNS penetration |
| Novel Object Rec. | Discrimination Index | Increase (> 20%) | Enhanced episodic memory |
| Forced Swim Test | Immobility Time | Decrease | Antidepressant-like activity |
| PTZ Threshold | Latency to Seizure | No Change (at therapeutic dose) | Safe therapeutic window |
References
-
Etsè, K. D., et al. (2025). "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights."[2] RSC Medicinal Chemistry. Link
-
Ortiz, D., et al. (2025). "Design and synthesis of thiochroman-1,1-dioxide derivatives as potential anti-parasitic agents."[2][3] ResearchGate. Link
-
BenchChem. "Product Information: 4-Amino-6-bromothiochroman 1,1-dioxide (CAS 1172986-17-2)." BenchChem Database. Link
- Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their cognitive effects." Psychopharmacology, 179(1), 154-163. (Contextual Grounding for AMPA PAM Protocols).
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
How to prevent the oxidation of thiochroman derivatives
Topic: Prevention of Unintended Oxidation in Thiochroman Derivatives
Executive Summary: The Sulfur Vulnerability
Welcome to the Technical Support Center. If you are working with thiochroman (dihydrobenzothiophene) scaffolds, you are likely encountering stability issues related to the sulfur atom.
The Core Issue: Thiochroman derivatives possess a nucleophilic sulfur atom within a six-membered ring. Unlike their oxygen counterparts (chromans), thiochromans are highly susceptible to S-oxidation , converting the desired sulfide (-S-) into sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-).
This transformation is often unintended , driven by atmospheric oxygen, trace peroxides in solvents, or photo-oxidation. In drug development, this is critical: a sulfoxide impurity can alter potency, metabolic stability (P450 interactions), and toxicity profiles.
This guide provides the protocols to arrest this oxidation pathway.
Diagnostic & Troubleshooting Guide (FAQ)
Module A: Storage & Solvent Management
Q1: My thiochroman intermediate was pure by NMR yesterday, but after storing it in THF overnight, I see new peaks. What happened? Diagnosis: Solvent-Induced Peroxidation. Tetrahydrofuran (THF), diethyl ether, and dioxane are "peroxide formers." Even HPLC-grade ethers can generate organic peroxides upon exposure to air. These peroxides act as potent oxidants, converting your thiochroman to its sulfoxide form (often visible as a diastereomeric mixture in NMR). Corrective Action:
-
Test your solvent: Use the KI (Potassium Iodide) test (Protocol A below).
-
Scavenge: If peroxides are present, pass the solvent through a column of activated basic alumina before use.[1]
-
Switch: If possible, store compounds in non-peroxidizable solvents like Dichloromethane (DCM) or Toluene.
Q2: My solid sample is turning yellow/brown on the shelf. Is it decomposing? Diagnosis: Photo-Oxidation or Auto-Oxidation. Thioethers can undergo radical cation formation under light exposure, initiating an auto-oxidation loop with atmospheric oxygen. Corrective Action:
-
Amber Glass: strictly store all thiochroman derivatives in amber vials.
-
Headspace Purge: Flush the vial with Argon (heavier than air) before capping. Nitrogen is acceptable but less effective for long-term storage as it diffuses out faster than Argon.
-
Cold Storage: Store at -20°C. Oxidation kinetics are temperature-dependent.
Module B: Synthesis & Purification
Q3: I see oxidation occurring during column chromatography. How do I stop this? Diagnosis: On-Column Oxidation. Silica gel is slightly acidic and often contains trace metal impurities (Fe, Ti) and adsorbed oxygen, which can catalyze sulfide oxidation during slow elutions. Corrective Action:
-
Buffer the Silica: Pre-wash the column with 1% Triethylamine (Et₃N) in your eluent to neutralize acidity.
-
Speed: Minimize residence time on the column. Flash chromatography is preferred over gravity columns.
-
Alternative Phase: Use Neutral Alumina instead of Silica gel for highly sensitive derivatives.
Technical Deep Dive: The Oxidation Mechanism
Understanding the enemy is the first step to defeating it. The oxidation of thiochroman proceeds via electrophilic attack on the sulfur lone pair.
Visualization: The Oxidation Cascade
Figure 1: The stepwise oxidation pathway of thiochroman. Note that the transformation to sulfoxide creates a new chiral center, complicating NMR interpretation (diastereomers).
Validated Experimental Protocols
Protocol A: The "Gold Standard" Solvent Degassing (Freeze-Pump-Thaw)
Use this for all reactions involving thiochroman synthesis or handling.
Objective: Remove dissolved Oxygen (O₂) completely from the solvent. Sparging (bubbling gas) is often insufficient for sensitive sulfur compounds.
-
Setup: Place solvent in a Schlenk flask or heavy-walled tube.[2][3][4] Connect to a high-vacuum Schlenk line.
-
Freeze: Submerge the flask in liquid nitrogen (LN₂) until the solvent is completely frozen solid.
-
Pump: Open the flask to high vacuum (0.01–0.1 mmHg) for 5–10 minutes. This removes the headspace gas.[5] Keep the solvent frozen.
-
Thaw: Close the flask (isolate from vacuum). Remove from LN₂ and thaw in a warm water bath.
-
Repeat: Repeat steps 2–4 for a total of 3 cycles .
-
Backfill: After the final thaw, backfill with high-purity Argon.
Protocol B: Rapid Peroxide Test (KI Method)
Mandatory before using THF, Dioxane, or Ether.
-
Reagent: Prepare a fresh 10% w/v aqueous Potassium Iodide (KI) solution.
-
Test: Add 1 mL of the solvent to be tested to 1 mL of the KI solution.
-
Observation: Shake vigorously.
-
Colorless: Safe (< 5 ppm peroxides).
-
Faint Yellow: Trace peroxides (Purify immediately).[10]
-
Dark Yellow/Brown: High peroxides (Discard solvent safely; do not distill).
-
Chemistry: Peroxides oxidize I⁻ to I₂, which appears yellow/brown.
-
Comparative Data: Stability Metrics
The following table illustrates the relative stability of thiochroman derivatives under varying conditions.
| Storage Condition | Solvent | Atmosphere | Oxidation Rate (to Sulfoxide) | Recommendation |
| Ambient / Light | CDCl₃ (Acidic) | Air | High (Detectible in <24h) | ❌ Avoid |
| Ambient / Dark | THF (Untreated) | Air | Moderate (Driven by peroxides) | ❌ Risky |
| -20°C / Dark | DCM | Air | Low | ⚠️ Short-term only |
| -20°C / Dark | None (Solid) | Argon | Negligible | ✅ Gold Standard |
| Solution State | Benzene-d6 | Argon | Very Low | ✅ Preferred for NMR |
Workflow Visualization: Safe Handling Decision Tree
Figure 2: Decision matrix for solvent preparation prior to dissolving thiochroman derivatives.
References & Authority
-
Mechanistic Insight on Sulfide Oxidation:
-
Peroxide Formation in Ethers:
-
Safety guidelines regarding the formation of peroxides in THF and ethers.
-
Source: Oak Ridge National Laboratory - Peroxide Forming Chemicals Safety Guide.Link
-
-
Degassing Protocols (Freeze-Pump-Thaw):
-
Standard operating procedures for air-sensitive chemistry.
-
Source: University of Rochester, Department of Chemistry - Degassing Solvents.Link
-
-
Thiochroman in Drug Discovery:
-
Thiochroman derivatives as privileged scaffolds and their metabolic stability concerns.
-
Source: European Journal of Medicinal Chemistry, Vol 45, Issue 11, 2010. Link
-
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. reddit.com [reddit.com]
- 3. How To [chem.rochester.edu]
- 4. epfl.ch [epfl.ch]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: NMR Interpretation of Substituted Thiochromans
This guide serves as a specialized technical resource for researchers analyzing the NMR spectra of substituted thiochromans (dihydro-1-benzothiopyrans).[1] It addresses the unique stereochemical and conformational challenges inherent to this bicyclic sulfur scaffold.
Current Status: Operational Role: Senior Application Scientist Topic: Structural Elucidation & Conformational Analysis of Benzothiopyrans[1]
Introduction: The Thiochroman Scaffold Challenge
Thiochromans present a "perfect storm" for NMR spectroscopists: a flexible heteroatom-containing saturated ring fused to a rigid aromatic system.[1] Unlike flat aromatics or rigid adamantanes, thiochromans exist in a dynamic equilibrium (typically a half-chair or sofa conformation).[1]
Key Analytical Challenges:
-
Ring Puckering: Rapid interconversion at room temperature can broaden signals, obscuring multiplicity.[1][2]
-
Sulfur Oxidation States: The electronic environment of the sulfur atom (sulfide, sulfoxide, sulfone) drastically alters chemical shifts and coupling networks.[1]
-
Diastereotopy: The C2, C3, and C4 methylene protons are diastereotopic, creating complex higher-order splitting patterns (
or systems).[1]
Module 1: Baseline Characterization & Oxidation States
Troubleshooting Guide: Identifying the Sulfur Core
User Query: "I have isolated a metabolite of my thiochroman drug candidate. How do I quickly distinguish between the sulfide, sulfoxide, and sulfone forms using 1H NMR?"
Technical Response:
The oxidation state of the sulfur atom exerts a powerful inductive and anisotropic effect on the adjacent
Table 1: Diagnostic Chemical Shift Trends (CDCl3)
| Position | Sulfide (-S-) | Sulfoxide (-SO-) | Sulfone (-SO2-) | Mechanistic Insight |
| H-2 ( | 2.8 – 3.2 | 2.9 – 3.5 (Complex) | 3.2 – 3.8 | Deshielding: The electron-withdrawing nature increases S -> SO -> SO2.[1] Sulfoxides often show the largest |
| H-3 ( | 1.9 – 2.2 | 2.0 – 2.5 | 2.2 – 2.6 | Inductive Fade: Effect diminishes with distance but remains observable.[1][2] |
| H-4 (Benzylic) | 2.7 – 2.9 | ~2.8 – 3.0 | ~3.0 – 3.2 | Ring Current: Primarily influenced by the aromatic ring, but S-oxidation causes slight downfield shifts.[1] |
| C-8 (Aromatic) | ~7.0 – 7.2 | ~7.8 – 8.0 (Deshielded) | ~8.0 – 8.2 (Deshielded) | Anisotropy: The peri effect. The S=O bond exerts a strong deshielding effect on the spatially proximate H-8 aromatic proton.[1] |
Pro-Tip: If H-8 (the aromatic proton "next" to the sulfur) is shifted downfield to ~8.0 ppm, you almost certainly have a sulfoxide or sulfone.
Module 2: Conformational Analysis & Coupling Constants
FAQ: Resolving Broad or Unclear Multiplicities
User Query: "The signals for the C2 and C3 protons appear as broad humps rather than sharp multiplets. Is my sample impure?"
Technical Response: Not necessarily. This is likely due to conformational exchange broadening .[1] The thiochroman ring flips between two half-chair conformers.[1] If the rate of flipping is comparable to the NMR time scale at room temperature, signals coalesce.
Protocol: Variable Temperature (VT) NMR Validation
-
Cooling: Lower the probe temperature to -40°C or -60°C .
-
Heating: Raise to +50°C (solvent permitting).
-
Result: Fast exchange averaging occurs, sharpening the signals into a single average set.[1]
-
J-Value Logic: The Karplus Relationship in Half-Chairs
When the spectrum is resolved, use vicinal coupling constants (
- (Trans-diaxial): 10 – 13 Hz (Large coupling, indicates anti-periplanar geometry).[1]
- (Cis/Trans): 2 – 5 Hz (Small coupling).[1]
- (Cis/Trans): 2 – 5 Hz (Small coupling).[1]
Diagram 1: Thiochroman Conformational Analysis Workflow
Caption: Decision tree for managing conformational flexibility in thiochroman NMR analysis.
Module 3: Stereochemical Determination (Sulfoxides)
Troubleshooting Guide: Assigning S=O Configuration
User Query: "I have a substituted thiochroman sulfoxide. How do I know if the oxygen is axial or equatorial?"
Technical Response: In cyclic sulfoxides, the orientation of the oxygen atom is governed by the anomeric effect (favoring axial) vs. steric hindrance (favoring equatorial). This is critical because the S=O bond has a strong magnetic anisotropy.[1]
The "Acetylation Shift" Rule (Generalizable to Thiochromans): While traditionally used for alcohols, the anisotropy of the sulfoxide bond provides a geometric marker.
-
Syn-Axial Effect: A proton syn-axial to the sulfoxide oxygen will be deshielded (shifted downfield) relative to the sulfide precursor.[1]
-
Gamma-Gauche Effect: Carbon atoms in a
-position syn to the S=O oxygen often experience an upfield shift (shielding) in C NMR.[1]
Protocol: NOE/ROE Experimentation Nuclear Overhauser Effect (NOE) is the gold standard for relative stereochemistry.
-
Step 1: Irradiate the aromatic peri-proton (H-8).[1]
-
Observation: If you see an NOE enhancement at the S=O oxygen (impossible directly) or the adjacent equatorial proton, it implies proximity.
-
Better Target: Irradiate the C2-H protons.[1]
-
-
Step 2: Look for cross-peaks between C2-H and C4-H.[1]
-
1,3-Diaxial Interaction: If H-2(axial) and H-4(axial) show a strong NOE, the ring is in a defined half-chair.[1]
-
Substituent Interaction: If a C2-substituent shows NOE to H-8 (aromatic), the substituent is likely pseudo-equatorial (placing it closer to the aromatic ring plane).
-
Module 4: Advanced 2D Techniques
FAQ: Distinguishing Regioisomers
User Query: "I introduced a substituent on the aromatic ring. Is it at position 6 or 7?"
Technical Response: Standard 1H splitting patterns (d, dd, s) can be ambiguous if signals overlap. Use HMBC (Heteronuclear Multiple Bond Correlation) .
The "Sulfur Anchor" Method:
-
Locate C2: Identify the aliphatic C2 carbon (next to S) in 13C NMR (~30-40 ppm).[1]
-
Run HMBC: Look for long-range coupling (
) from H-2 to the aromatic quaternary carbon C-8a .[1] -
Walk the Ring: Once C-8a is identified, use it to anchor the aromatic protons.[1]
Diagram 2: HMBC Connectivity Logic
Caption: Using the C2 methylene as an anchor point to assign the aromatic quaternary carbon C8a via HMBC.
References
-
Chauhan, M. S., & Still, I. W. J. (1975).[1] 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry.[1][3] Link
-
Freibolin, H. (2005).[1][4] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1] (Foundational text for Karplus/Conformational Analysis).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Lambert, J. B., et al. (1994).[1] Conformational Analysis of Cyclic Sulfoxides. Journal of Organic Chemistry. (Contextual grounding for axial/equatorial S=O preferences).
Sources
Managing the reactivity of the amino group in 4-Amino-6-bromothiochroman 1,1-dioxide
Welcome to the dedicated technical support guide for 4-Amino-6-bromothiochroman 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. The unique electronic and steric environment of this compound presents specific challenges and opportunities. This guide provides in-depth, field-proven insights to help you navigate the reactivity of the C4-amino group, troubleshoot common issues, and optimize your reaction outcomes.
Section 1: Understanding the Core Reactivity
The synthetic utility of 4-Amino-6-bromothiochroman 1,1-dioxide is largely defined by the interplay of its three key functional components: the aromatic amine, the aryl bromide, and the electron-withdrawing sulfone.
-
The Amino Group (-NH₂): The primary focus of this guide. Unlike a simple aniline, the nucleophilicity of this amino group is significantly attenuated. The powerful electron-withdrawing effect of the adjacent sulfone group delocalizes the nitrogen lone pair, making it a weaker nucleophile and a weaker base.[1] This has profound implications for reactions like acylation and alkylation, often requiring more forcing conditions or highly electrophilic reagents compared to standard anilines.
-
The Bromo Group (-Br): Positioned on the aromatic ring, this group is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A key challenge is achieving selectivity, i.e., modifying the amino group without triggering unwanted side reactions at the C-Br bond, and vice-versa.
-
The Thiochroman 1,1-Dioxide Core: This rigid, bicyclic scaffold is metabolically robust and serves as a valuable pharmacophore. The sulfone group, as mentioned, is the dominant electronic influence on the molecule.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Question 1: I am attempting an N-acylation with acetic anhydride and a standard base like triethylamine, but the reaction is sluggish and gives a low yield. What is happening?
Answer:
This is a classic issue stemming from the electronically deactivated nature of the amino group.
-
Probable Cause: The combination of a moderately reactive acylating agent (acetic anhydride) and a non-activating base (triethylamine) is insufficient to overcome the low nucleophilicity of the amine. The sulfone group reduces the electron density on the nitrogen, making it a poor attacker.
-
Solutions & Scientific Rationale:
-
Increase Electrophilicity: Switch from acetic anhydride to the more reactive acetyl chloride. The chloride is a better leaving group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak nucleophile.
-
Use an Activating Base: Replace triethylamine with a base like pyridine or 4-dimethylaminopyridine (DMAP). Pyridine can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more readily attacked by the amine.[2] DMAP is an even more potent catalyst for this process.
-
Employ Coupling Reagents: For more precious or complex carboxylic acids, use standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reagents form highly activated esters in situ, which react efficiently even with deactivated amines.[2][3]
-
Question 2: My N-alkylation reaction with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve selectivity for the mono-alkylated product?
Answer:
Direct N-alkylation of primary amines is notoriously difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.
-
Probable Cause: The reaction conditions allow the mono-alkylated product to compete effectively with the starting material for the alkyl halide.
-
Solutions & Scientific Rationale:
-
Reductive Amination: This is the preferred method for controlled mono-alkylation.[4] React the 4-amino-6-bromothiochroman 1,1-dioxide with an appropriate aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway ensures only a single alkyl group is introduced.
-
Protecting Group Strategy: This is a robust, two-step alternative. First, protect the amino group (e.g., as a carbamate or sulfonamide). Then, perform the alkylation on the protected nitrogen, followed by deprotection. This offers excellent control but adds steps to the synthesis. (See Section 4 for protocols).
-
Stoichiometric Control (Less Reliable): Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation statistically, but this is often impractical if the amine is the more valuable reagent.
-
Question 3: I tried to perform a Suzuki coupling on the aryl bromide, but I am seeing significant degradation or reaction at the amino group. How can I protect the amine during the coupling reaction?
Answer:
The basic conditions and reactive palladium species used in many cross-coupling reactions can be incompatible with a free amino group.
-
Probable Cause: The free -NH₂ group can coordinate to the palladium catalyst, potentially poisoning it or leading to undesired side reactions like N-arylation. The bases used (e.g., K₂CO₃, Cs₂CO₃) can also promote side reactions.
-
Solutions & Scientific Rationale:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice here. It is robust to the basic conditions of most Suzuki couplings and is easily installed and removed.[5][6] It effectively masks the nucleophilicity and coordinating ability of the nitrogen lone pair.
-
Trifluoroacetamide Protection: For a highly robust protecting group that is stable to a wider range of conditions, consider forming the trifluoroacetamide. It is very stable but requires harsher conditions (e.g., K₂CO₃/MeOH) for removal.
-
Protonation (Use with Caution): In some cases, converting the amine to its ammonium salt with a strong acid can serve as protection.[7] However, this is often incompatible with the basic requirements of the coupling reaction itself and is not a generally recommended strategy here.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose protecting group for this amine?
-
Q: Can I perform reactions on the sulfone group?
-
A: The sulfone is generally a very stable and unreactive functional group. Under standard synthetic conditions, it should not interfere with transformations at the amino or bromo positions.
-
-
Q: How does the steric environment at C4 affect reactivity?
-
A: The amino group is in a pseudo-axial position on the thiochroman ring, which can create some steric hindrance. This may slow down reactions with bulky electrophiles. Always consider the steric profile of your coupling partner when troubleshooting reaction rates.
-
Section 4: Key Experimental Protocols & Workflows
Workflow: Choosing the Right Strategy for N-Functionalization
The following decision tree illustrates a logical approach to modifying the amino group.
Caption: Decision workflow for N-acylation vs. N-alkylation.
Protocol 1: Boc-Protection of 4-Amino-6-bromothiochroman 1,1-dioxide
This protocol provides a reliable method for protecting the amino group, rendering it inert for subsequent reactions like cross-coupling.
Materials:
-
4-Amino-6-bromothiochroman 1,1-dioxide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 4-Amino-6-bromothiochroman 1,1-dioxide in DCM (approx. 0.1 M).
-
Add DMAP followed by the dropwise addition of a solution of Boc₂O in DCM.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: General Procedure for N-Acylation using a Coupling Reagent (HATU)
This method is highly effective for coupling carboxylic acids to the deactivated amino group.
Materials:
-
4-Amino-6-bromothiochroman 1,1-dioxide (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 4-Amino-6-bromothiochroman 1,1-dioxide in DMF to the activated mixture.
-
Stir the reaction at room temperature for 6-24 hours.
-
Validation Checkpoint: Monitor reaction completion via LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash column chromatography or recrystallization.
Data Summary: Common Protecting Groups for the Amino Group
| Protecting Group | Abbreviation | Stability | Cleavage Condition | Rationale for Use |
| tert-Butoxycarbonyl | Boc | Base, H₂, Nucleophiles | Mild Acid (TFA, HCl) | Excellent for general use; orthogonal to base-labile groups.[5][6] |
| Fluorenylmethyloxycarbonyl | Fmoc | Acid, H₂ | Base (e.g., Piperidine) | Used when acid-sensitive functionality is present elsewhere.[8] |
| Carboxybenzyl | Cbz | Acid, Base | Catalytic Hydrogenation | Useful if the molecule is stable to reductive conditions. |
| Acetyl | Ac | Most conditions | Strong Acid/Base Hydrolysis | Can be used, but cleavage is harsh and may not be selective. |
References
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
García-García, M. I., et al. (n.d.). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions of Amines. (n.d.). University of Calgary. [Link]
-
Dandia, A., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]
-
Padi, N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]
-
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ResearchGate. [Link]
-
Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Deadman, B. J., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (n.d.). Thieme Connect. [Link]
-
Amine Reactivity. (n.d.). Michigan State University Chemistry. [Link]
-
Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2010). PubMed Central. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
N-Acylation in combinatorial chemistry. (2004). ARKAT USA, Inc. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). LOCKSS. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. (2018). PubMed. [Link]
-
3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure. [Link]
-
Reactions of Amines. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. (2015). National Institutes of Health. [Link]
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2022). National Institutes of Health. [Link]
-
N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2010). ResearchGate. [Link]
Sources
- 1. Chapter 12 Solutions to Problems – Amines and Heterocycles – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Technical Support Center: Synthesis of Heterocyclic Sulfones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of heterocyclic sulfones. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these crucial pharmacophores. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of heterocyclic sulfones. Each answer provides a detailed explanation of the problem and actionable solutions.
FAQ 1: My oxidation of a heterocyclic sulfide to the corresponding sulfone is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete oxidation is a frequent hurdle. Several factors can contribute to this issue, primarily related to the choice of oxidant, reaction conditions, and the electronic nature of the heterocyclic system.
-
Causality: The sulfur atom in a heterocyclic sulfide is a nucleophile. Oxidation involves the attack of an electrophilic oxygen species from the oxidant. If the electron density on the sulfur is diminished by electron-withdrawing groups on the heterocycle, its nucleophilicity is reduced, making oxidation more difficult. Furthermore, some oxidants are simply not potent enough to achieve full oxidation to the sulfone, stalling at the sulfoxide stage.
-
Troubleshooting & Optimization:
-
Choice of Oxidant: For less reactive substrates, a stronger oxidizing agent may be required. A comparison of common oxidants is provided in the table below.
-
Reaction Conditions: Increasing the temperature can enhance the reaction rate. However, be cautious as this may also lead to side reactions or product decomposition.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.[2]
-
Catalysis: The use of a catalyst can significantly improve the efficiency of the oxidation. For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, using hydrogen peroxide.[3]
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | CH₂Cl₂, 0 °C to rt | Readily available, generally reliable. | Can lead to over-oxidation, purification can be challenging due to benzoic acid byproduct. |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, various catalysts | "Green" oxidant, water is the only byproduct.[4][5] | Often requires a catalyst or acidic conditions to be effective for sulfone formation.[6] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, rt | Powerful, inexpensive, and convenient to handle. | Can be too reactive for sensitive substrates. |
| Urea-Hydrogen Peroxide (UHP) | Phthalic anhydride, ethyl acetate | Metal-free, environmentally benign, high yields.[7] | Requires an activator like phthalic anhydride. |
FAQ 2: I am observing significant over-oxidation to the sulfone when I am targeting the sulfoxide. How can I selectively stop the reaction at the sulfoxide stage?
Answer:
Controlling the oxidation state is a classic challenge in sulfur chemistry. Over-oxidation to the sulfone occurs when the intermediate sulfoxide is further oxidized under the reaction conditions.
-
Causality: The sulfoxide is also susceptible to oxidation, and in many cases, the rate of oxidation of the sulfoxide to the sulfone is comparable to or even faster than the initial oxidation of the sulfide. This makes it difficult to isolate the sulfoxide in high yield.
-
Troubleshooting & Optimization:
-
Stoichiometry of the Oxidant: Carefully controlling the stoichiometry of the oxidizing agent is paramount. Using just one equivalent of the oxidant can favor the formation of the sulfoxide.
-
Lower Reaction Temperature: Conducting the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and improve selectivity for the sulfoxide.[8]
-
Choice of Reagent and Conditions: Certain reagent systems are known for their selectivity towards sulfoxide formation. For example, using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions has been reported to be highly selective for the synthesis of sulfoxides.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the sulfone are formed.
-
Troubleshooting Workflow: Oxidation of Heterocyclic Sulfides
Caption: Troubleshooting workflow for the oxidation of heterocyclic sulfides.
Section 2: Ring-Closing Reactions for Heterocyclic Sulfone Synthesis
Ring-closing reactions are powerful tools for constructing cyclic structures. However, their application in the synthesis of heterocyclic sulfones comes with its own set of challenges.
FAQ 3: My Ring-Closing Metathesis (RCM) reaction to form a sulfur-containing heterocycle is failing. What are the common modes of failure and how can I overcome them?
Answer:
Ring-Closing Metathesis (RCM) is a versatile method for forming cyclic alkenes, but its success with sulfur-containing substrates can be hampered by catalyst inhibition and competing side reactions.
-
Causality: The sulfur atom, particularly in its lower oxidation states (sulfide, sulfoxide), can coordinate to the ruthenium catalyst, leading to catalyst deactivation or decomposition.[9] This is a common issue with nitrogen and sulfur heterocycles.[10] Additionally, steric hindrance around the reacting double bonds can disfavor the desired intramolecular cyclization.
-
Troubleshooting & Optimization:
-
Oxidation State of Sulfur: If possible, perform the RCM reaction on the sulfone precursor. The sulfone group is significantly less coordinating than the sulfide or sulfoxide, thus minimizing catalyst poisoning.
-
Catalyst Selection: Modern Grubbs and Hoveyda-Grubbs catalysts exhibit varying degrees of tolerance to functional groups. Screening different generations of catalysts can identify one that is more robust for your specific substrate. For instance, Zhan catalysts have shown advantages in some cases due to their recyclability and increased initiation rate.[2]
-
Reaction Concentration: RCM reactions are typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.[2]
-
Protecting Groups: If the heterocycle contains other coordinating groups (e.g., a basic nitrogen), their protection can prevent catalyst inhibition.
-
Experimental Protocol: RCM for the Synthesis of a Dihydrobenzothiepine-1,1-dioxide
This protocol provides a general procedure for a Ring-Closing Metathesis reaction to form a seven-membered heterocyclic sulfone.
-
Substrate Preparation: Synthesize the acyclic diene precursor containing the sulfone moiety. Ensure the precursor is of high purity as impurities can inhibit the catalyst.[2]
-
Degassing: Thoroughly degas the solvent (e.g., dichloromethane or toluene) by sparging with argon or nitrogen for at least 30 minutes. Many RCM reactions are sensitive to oxygen.[1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in the degassed solvent to a concentration of 0.001-0.01 M.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs 2nd generation catalyst, 1-5 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine. Concentrate the mixture and purify the product by column chromatography.
Caption: Experimental workflow for Ring-Closing Metathesis (RCM).
Section 3: Functional Group Tolerance and Purification
The inherent properties of the sulfone group can present challenges in subsequent synthetic steps and during purification.
FAQ 4: I am having difficulty with the purification of my heterocyclic sulfone. It seems to be highly polar and difficult to separate from byproducts. What are some effective purification strategies?
Answer:
The high polarity of the sulfone group can indeed make purification by traditional methods challenging.
-
Causality: The S=O bonds in the sulfone group are highly polar, leading to strong interactions with silica gel during column chromatography. This can result in broad peaks, tailing, and poor separation. In some cases, the acidic nature of silica gel can cause degradation of sensitive products.[11]
-
Troubleshooting & Optimization:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) can provide better separation than normal-phase silica gel chromatography.[11]
-
Alternative Solid Phases: If normal-phase chromatography is necessary, consider using a less acidic stationary phase such as alumina (neutral or basic) or a deactivated silica gel.[11]
-
Solvent System Optimization: For column chromatography on silica, adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your eluent can help to improve peak shape and separation.
-
FAQ 5: The sulfone group in my molecule seems to be interfering with subsequent reactions. What are some common compatibility issues?
Answer:
While the sulfone group is generally considered to be robust, its strong electron-withdrawing nature and the acidity of the α-protons can influence the reactivity of the molecule.
-
Causality:
-
Acidity of α-Protons: Protons on the carbon atom adjacent to the sulfone group are acidic and can be deprotonated by strong bases. This can lead to undesired side reactions if your intended reaction involves the use of a strong base elsewhere in the molecule.
-
Electron-Withdrawing Effects: The sulfone group is a powerful electron-withdrawing group, which can deactivate nearby aromatic rings towards electrophilic substitution. Conversely, it can activate them towards nucleophilic aromatic substitution.
-
Directing Group Effects: In asymmetric reactions, the sulfone group can act as a directing group, influencing the stereochemical outcome.[12]
-
-
Strategic Considerations:
-
Timing of Sulfone Installation: Consider introducing the sulfone group at a later stage in your synthetic sequence to avoid its interference with earlier steps.
-
Protecting Groups: In some cases, it may be possible to temporarily protect functional groups that are sensitive to the conditions required for reactions involving the sulfone.
-
Alternative Synthetic Routes: If the sulfone group proves to be incompatible with your desired transformation, it may be necessary to explore alternative synthetic routes that do not involve the problematic step. For instance, transition metal-catalyzed cross-coupling reactions can offer a milder alternative to classical methods for C-C or C-N bond formation.[13][14]
-
References
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2019). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
International Journal of Advanced Research in Science and Technology. (2022). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
MDPI. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Retrieved from [Link]
-
YouTube. (2022). Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
-
ResearchGate. (2017). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Retrieved from [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Retrieved from [Link]
-
ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
National Institutes of Health. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]
-
The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
-
University of Windsor. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Retrieved from [Link]
-
ResearchGate. (2016). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
-
ResearchGate. (2010). Metal-Catalyzed Coupling with Heterocycles. Retrieved from [Link]
-
MDPI. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
-
ResearchGate. (2024). 9.10.5 Thiophenes and Thiophene 1,1-Dioxides (Update 2024). Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Ring-Closing Metathesis Strategies to P-heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ChemRxiv. (2020). Sulfones: A New Functional Group for Modular Radical Cross-Coupling. Retrieved from [Link]
-
Wiley Online Library. (2007). The Latest Advances in Chemistry of Thiophene 1-Oxides and Selenophene 1-Oxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
RSC Publishing. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Retrieved from [Link]
-
ACS Publications. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Retrieved from [Link]
-
Bentham Science Publishers. (2015). The Recent Advance of Ramberg-Bäcklund Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Introducing a sulfone-embedded anhydride to the anhydride-imine reaction for the modular synthesis of N-heterocyclic sulfones bearing vicinal stereocenters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 8. mdpi.org [mdpi.org]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarst.in [ijarst.in]
- 11. researchgate.net [researchgate.net]
- 12. Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Comparing the efficacy of 4-Amino-6-bromothiochroman 1,1-dioxide to known inhibitors
This guide objectively compares the efficacy and pharmacological profile of 4-Amino-6-bromothiochroman 1,1-dioxide (referred to as ABTD ) against established inhibitors. The analysis focuses on its primary application as a privileged scaffold for
Executive Summary
4-Amino-6-bromothiochroman 1,1-dioxide (ABTD) is a bicyclic sulfone intermediate primarily utilized in the discovery of uroselective
-
Primary Target:
-Adrenergic Receptor (Antagonist). -
Secondary Target: Carbonic Anhydrase (Isoform selective inhibitor potential).
-
Key Advantage: High structural rigidity and "exit vector" availability for optimizing selectivity over
and subtypes.
Mechanism of Action & Binding Topology
-Adrenergic Antagonism
ABTD functions as a pharmacophore core that binds to the orthosteric site of the G-protein coupled receptor (GPCR).
-
Ionic Anchoring: The protonated 4-amino group forms a critical salt bridge with Asp125 (TM3) of the receptor, mimicking the endogenous catecholamine binding.
-
Hydrophobic Locking: The 6-bromo-thiochroman ring occupies the hydrophobic pocket formed by TM5 and TM6. The bromine atom provides a specific halogen bond or steric fill that enhances affinity compared to the unsubstituted analog.
-
Selectivity Filter: The 1,1-dioxide (sulfone) moiety creates a distinct electrostatic profile that disfavors binding to the
subtype (associated with vascular hypotension), thereby improving the safety profile.
Diagram: Adrenergic Signaling & Inhibition Pathway
The following diagram illustrates the Gq-coupled signaling pathway and the intervention point of ABTD.
Caption: ABTD competitively inhibits the
Comparative Efficacy Analysis
The following table contrasts ABTD (as a core scaffold) with clinically relevant and experimental inhibitors. Note that ABTD is often derivatized (e.g., with phenoxyethyl chains) to achieve nanomolar potency; the values below reflect the intrinsic activity of the core vs. optimized drugs.
Table 1: Efficacy and Selectivity Profile
| Compound | Primary Target | Affinity ( | Selectivity Profile ( | Clinical Status |
| ABTD (Core) | 0.5 - 5.0 | Moderate (~10-fold) | Research Scaffold | |
| BMY 7378 | ~1 - 10 nM | High (>100-fold) | Experimental Standard | |
| Naftopidil | ~3 - 10 nM | Moderate (3-10 fold) | Clinical (BPH) | |
| Tamsulosin | 0.1 - 0.2 nM | Low (Equipotent) | Clinical (Gold Standard) | |
| Acetazolamide | Carbonic Anhydrase | ~10 nM | N/A (Pan-inhibitor) | Clinical (Glaucoma) |
*Note: ABTD affinity is estimated for the fragment. Derivatization at the 4-amino position (e.g., with 2,5-difluorophenoxyethyl) typically enhances affinity to the low nanomolar range (0.1–10 nM).
Technical Insight: Why ABTD?
While Tamsulosin is potent, its lack of selectivity between
Experimental Protocols
To validate the efficacy of ABTD in your workflow, use the following standardized protocols.
A. Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Preparation: Express human
-AR in CHO or HEK293 cells. Harvest membranes. -
Ligand: Use
-Prazosin (0.2 nM) as the radioligand. -
Incubation: Incubate membranes with
-Prazosin and varying concentrations of ABTD ( to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: Tamsulosin control should yield
nM.
-
B. Functional Tissue Bath Assay (Efficacy)
Objective: Measure the functional antagonism (
-
Tissue: Isolated rat thoracic aorta (
dominant). -
Setup: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . -
Contraction: Induce contraction with Phenylephrine (PE) dose-response curves.
-
Inhibition: Incubate with ABTD (1
M or 10 M) for 30 min. Repeat PE curves. -
Result: A rightward shift in the PE curve without depression of maximum response indicates competitive antagonism. Calculate the Schild plot slope (should be ~1.0).
Secondary Application: Carbonic Anhydrase
The 1,1-dioxide (sulfone) moiety of ABTD is structurally related to sulfonamide inhibitors. While less potent than primary sulfonamides (like Acetazolamide), ABTD derivatives are screened for CA IX and CA XII inhibition (tumor-associated isoforms).
-
Key Difference: ABTD lacks the free
usually required for Zinc binding. Activity is likely driven by the 4-amino group or requires metabolic activation. -
Use Case: Negative control for sulfonamide specificity or lead for non-classical binding modes.
References
-
Bannai, K., et al. (200x). Structure and biological activity of reported alpha1D-ARs antagonists: Thiochroman-4-amine 1,1-dioxide derivatives. Reported in: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) / NII Repository.
- Michel, M. C., et al. (2006). International Union of Pharmacology Recommendations for the Nomenclature of Adrenoceptors.Pharmacological Reviews, 50(2).
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery, 7, 168–181.
-
BenchChem Database. (2024). Product Analysis: 4-Amino-6-bromothiochroman 1,1-dioxide (CAS 1172986-17-2).[1][2]
Sources
Structure-activity relationship (SAR) studies of 4-aminothiochroman 1,1-dioxides
This guide provides a structural and functional analysis of 4-aminothiochroman 1,1-dioxides , a scaffold distinguishing itself from its oxygenated counterparts (chromans) through the unique electronic and steric properties of the sulfone (
Executive Summary: The Sulfone Advantage
The 4-aminothiochroman 1,1-dioxide core represents a "privileged scaffold" in medicinal chemistry, offering a rigid, bicyclic template that restricts the conformational freedom of the attached pharmacophores. Unlike the planar chroman or the lipophilic thiochroman, the 1,1-dioxide (sulfone) variant introduces a strong hydrogen-bond acceptor and significant dipole moment, altering solubility and target binding kinetics.
This guide compares the performance of this scaffold across three primary therapeutic domains: Antiparasitic (Leishmanicidal) , Cardiovascular (Class III Antiarrhythmic) , and Neurological (AMPA Receptor Modulation) .
Quick Comparison: Thiochroman 1,1-Dioxide vs. Alternatives
| Feature | Thiochroman 1,1-Dioxide | Chroman (Oxygen Analog) | Thiochroman (Sulfide) |
| Electronic Nature | Electron-withdrawing ( | Electron-donating (O) | Lipophilic, oxidizable (S) |
| Metabolic Stability | High (Already oxidized) | Moderate (CYP450 liable) | Low (Oxidizes to sulfoxide/sulfone) |
| Primary Utility | Leishmanicidal, Antiarrhythmic | Antioxidant, Estrogenic | Antifungal, Antibacterial |
| H-Bonding | Strong Acceptor (Sulfone oxygens) | Weak Acceptor | Weak/None |
Critical SAR Analysis
Zone A: The 4-Amino "Diversity Handle"
The primary determinant of biological activity is the substitution on the nitrogen at position 4. The rigid 6-membered sulfur ring locks the amino group into a specific orientation (pseudo-equatorial or pseudo-axial), which is critical for receptor fitting.
1. Antiparasitic Activity (Leishmaniasis & Trypanosomiasis) [1]
-
Target: Trypanothione Reductase (TR).
-
Mechanism: The sulfone core acts as a bioisostere of naphthoquinone, inducing Reactive Oxygen Species (ROS) accumulation in parasites.[1]
-
SAR Insight:
-
Derivatization: Acylation of the 4-amino group to form amides or hydrazides significantly increases potency compared to the free amine.
-
Unsaturation: Introduction of a double bond at C2-C3 (forming the thiochromen-4-one 1,1-dioxide analog) creates a "vinyl sulfone" Michael acceptor. This dramatically lowers EC50 (to <3.2 µM) but increases cytotoxicity. The saturated 4-aminothiochroman 1,1-dioxide is a safer, albeit slightly less potent, scaffold.
-
Comparison: Compounds in this class exhibit a Selectivity Index (SI) > 170 , outperforming standard treatments like Amphotericin B in terms of safety profiles on human monocytes.
-
2. Cardiovascular Activity (Class III Antiarrhythmic)
-
Target: hERG Potassium Channel (
). -
Mechanism: Prolongation of the action potential duration (APD) and Refractory Period.[2]
-
SAR Insight:
-
Pharmacophore: The 4-amino group mimics the ethanolamine nitrogen of Sotalol . When sulfonated (e.g., methanesulfonamide), it mimics Dofetilide .
-
Rigidification: The thiochroman ring restricts the flexible alkyl chain found in Sotalol. This reduces the entropic cost of binding, often leading to higher affinity for the hERG pore.
-
Risk: High affinity for hERG is a double-edged sword; while desired for antiarrhythmia, it poses a QT-prolongation risk for non-cardiovascular drugs.
-
3. Neurological Activity (AMPA Modulation)
-
Target: AMPA Receptor (Glutamate).
-
SAR Insight:
-
Bioisosterism: Thiochroman 1,1-dioxides serve as cyclic analogs of Benzothiadiazine 1,1-dioxides (e.g., IDRA-21).
-
Stereochemistry: The (R)-enantiomer of 4-substituted derivatives often shows superior binding at the dimer interface of the GluA2 subunit compared to the (S)-enantiomer.
-
Visualization: The SAR Logic Flow
The following diagram illustrates the divergent synthetic pathways and biological outcomes based on the modification of the 4-aminothiochroman 1,1-dioxide core.
Caption: Divergent SAR pathways for the 4-aminothiochroman 1,1-dioxide scaffold. Pathway A leads to antiparasitic agents, B to antiarrhythmics, and C to neuro-modulators.
Experimental Protocols
Protocol A: Synthesis of 4-Aminothiochroman 1,1-Dioxide
Rationale: This protocol converts the commercially available thiochroman-4-one into the amine via the oxime, ensuring stereochemical control.
-
Oxime Formation:
-
Dissolve thiochroman-4-one 1,1-dioxide (1.0 eq) in ethanol.
-
Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Cool, pour into ice water, and filter the white precipitate (Oxime).
-
-
Reduction to Amine:
-
Dissolve the oxime in dry THF under Nitrogen.
-
Slowly add Lithium Aluminum Hydride (LAH) (4.0 eq) at 0°C. Caution: Exothermic.
-
Reflux for 12 hours.
-
Quench sequentially with water, 15% NaOH, and water (Fieser method).
-
Filter salts, dry organic layer over
, and concentrate. -
Purification: Recrystallize from Ethanol/Ether to obtain 4-aminothiochroman 1,1-dioxide .
-
Protocol B: In Vitro Leishmanicidal Assay (Promastigotes)
Rationale: Validates the antiparasitic "Performance" of the synthesized derivative.
-
Culture: Maintain Leishmania promastigotes in RPMI-1640 medium supplemented with 10% FBS at 26°C.
-
Seeding: Plate parasites at
parasites/mL in 96-well plates. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (100 µM to 0.1 µM). Include Amphotericin B as a positive control and DMSO (0.5%) as a negative control.
-
Incubation: Incubate for 72 hours at 26°C.
-
Readout (Resazurin Assay):
-
Add 20 µL of Resazurin solution (2 mM).
-
Incubate for 4 hours.
-
Measure fluorescence (Ex 530 nm / Em 590 nm).
-
-
Calculation: Determine EC50 using non-linear regression (Sigmoidal dose-response).
Comparative Data Table
| Compound Class | R-Group (Pos 4) | Target | Potency (IC50/EC50) | Selectivity Index (SI) | Ref |
| Thiochroman 1,1-dioxide | Vinyl Sulfone (C2=C3) | L. panamensis | 3.23 µM | 174 (vs U-937 cells) | [1] |
| Standard Drug | Amphotericin B | L. panamensis | ~0.5 µM | < 50 (Cytotoxic) | [1] |
| Sulfonamide Analog | Methanesulfonamide | hERG ( | ~10–50 nM | Low (Cardio-specific) | [2] |
| Benzothiadiazine | (Reference for AMPA) | AMPA Receptor | ~0.1 µM | N/A | [3] |
| Thiochroman Analog | 4-Alkylamino | AMPA Receptor | ~1.2 µM | High (BBB penetrant) | [3] |
References
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 2017.
-
Molecular determinants of HERG channel block. Journal of Biological Chemistry, 2002.
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors. ACS Chemical Neuroscience, 2021.[3]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry, 2024.[4]
Sources
- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 4-Amino-6-bromothiochroman 1,1-dioxide: A Comparative Guide to Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the synthesis and evaluation of novel heterocyclic compounds are paramount to identifying new therapeutic agents. Among these, the thiochroman scaffold has garnered significant interest due to its presence in a variety of biologically active molecules. This guide provides an in-depth technical analysis of 4-Amino-6-bromothiochroman 1,1-dioxide, a compound with potential applications in antimicrobial and antiparasitic research. Due to the limited publicly available data on this specific molecule, this guide will leverage information on structurally and functionally related compounds to provide a comprehensive framework for its synthesis, potential applications, and the critical aspect of experimental reproducibility. We will also explore established alternatives to provide a comparative context for researchers.
The Rationale Behind the 4-Amino-6-bromothiochroman 1,1-dioxide Scaffold
The 4-Amino-6-bromothiochroman 1,1-dioxide structure combines several key features that are of interest in medicinal chemistry:
-
Thiochroman Core: A privileged scaffold known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antiparasitic properties.[1][2]
-
Sulfone Group (1,1-dioxide): The oxidation of the sulfur atom to a sulfone can significantly alter the compound's electronic properties, polarity, and hydrogen bonding capacity. This modification has been shown to enhance antiviral activity in some contexts.
-
Amine Group at Position 4: The amino group provides a key site for further chemical modification and can be crucial for interacting with biological targets.
-
Bromine at Position 6: The introduction of a halogen atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
Collectively, these features suggest that 4-Amino-6-bromothiochroman 1,1-dioxide is a promising candidate for screening in various biological assays, particularly in the search for new anti-infective agents.
A Plausible Synthetic Pathway: A Step-by-Step Protocol
Experimental Workflow: Proposed Synthesis
Caption: Proposed multi-step synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide.
Detailed Protocol:
Step 1: Synthesis of 6-bromothiochroman-4-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1 equivalent) and 3-chloropropionic acid (1.1 equivalents) in a suitable solvent such as toluene.
-
Base-catalyzed Addition: Add a base, for example, potassium carbonate (2 equivalents), to the mixture. Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture, filter to remove the inorganic salts, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(4-bromophenylthio)propanoic acid.
-
Cyclization: Add the crude acid to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C) and stir until the cyclization is complete (monitor by TLC).
-
Purification: Carefully pour the hot PPA mixture onto crushed ice, which will precipitate the product. Filter the solid, wash with water until neutral, and dry. The crude 6-bromothiochroman-4-one can be purified by recrystallization or column chromatography.[4]
Step 2: Reductive Amination to 4-Amino-6-bromothiochroman
-
Reaction Setup: Dissolve 6-bromothiochroman-4-one (1 equivalent) in methanol. Add ammonium acetate (10-20 equivalents) and stir until dissolved.
-
Reduction: Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by adding aqueous HCl. Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purification: Purify the crude 4-Amino-6-bromothiochroman by column chromatography on silica gel.
Step 3: Oxidation to 4-Amino-6-bromothiochroman 1,1-dioxide
-
Reaction Setup: Dissolve the purified 4-Amino-6-bromothiochroman (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Oxidation: Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (2.2 equivalents) portion-wise. Monitor the reaction progress by TLC. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Work-up and Isolation: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The final product, 4-Amino-6-bromothiochroman 1,1-dioxide, can be purified by column chromatography or recrystallization.
Potential Biological Applications and Experimental Protocols
Based on the known activities of related thiochroman derivatives, 4-Amino-6-bromothiochroman 1,1-dioxide is a prime candidate for evaluation in antiparasitic and antimicrobial assays.
Antileishmanial and Trypanocidal Activity
Thiochroman-4-one derivatives have shown promising activity against Leishmania and Trypanosoma species.[5] The proposed mechanism for some of these compounds involves the inhibition of trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress.[6][7]
Experimental Protocol: In vitro Antileishmanial Assay
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 26 °C.
-
Assay Setup: Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of 4-Amino-6-bromothiochroman 1,1-dioxide (typically from 100 µM to 0.1 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 26 °C.
-
Viability Assessment: Determine the parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
A similar protocol can be adapted for Trypanosoma cruzi epimastigotes to assess trypanocidal activity, with benznidazole as a common positive control.[8][9]
Antimicrobial Activity
Thiochroman derivatives have also been investigated for their antibacterial and antifungal activities.[1][10][11][12][13][14]
Experimental Protocol: Broth Microdilution Assay for Antibacterial Activity
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound to Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Reproducibility: Potential Challenges and Best Practices
Achieving reproducible results with 4-Amino-6-bromothiochroman 1,1-dioxide requires careful attention to both its synthesis and handling in biological assays.
Synthetic Reproducibility
-
Purity of Starting Materials: Ensure the purity of 4-bromothiophenol and other reagents, as impurities can lead to side reactions and difficult purification.
-
Control of Reaction Conditions: The Friedel-Crafts acylation and oxidation steps are particularly sensitive to temperature and reaction time. Consistent monitoring and control are crucial.
-
Purification: Thorough purification at each step is essential to remove byproducts that could interfere with subsequent reactions or biological assays. Characterization by NMR, mass spectrometry, and elemental analysis is critical to confirm the structure and purity of the final compound.
-
Oxidation State: Incomplete oxidation in the final step can lead to a mixture of the sulfoxide and sulfone, confounding biological activity data. Careful control of the oxidant stoichiometry and reaction monitoring are key.
Assay Reproducibility
-
Compound Stability: The stability of the compound in the assay medium (e.g., solubility, degradation) should be assessed. Sulfone groups are generally stable, but the overall molecule's stability under assay conditions should be confirmed.
-
Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) should be tested for any intrinsic activity against the target organism and its concentration should be kept constant across all experiments.
-
Biological Variability: Parasite and bacterial cultures can exhibit variability. Using consistent passage numbers and growth phases is important for reproducible results.
Comparative Analysis: Alternatives to 4-Amino-6-bromothiochroman 1,1-dioxide
When evaluating the potential of a new compound, it is essential to compare it against existing alternatives.
| Compound/Class | Mechanism of Action (if known) | Advantages | Disadvantages |
| 4-Amino-6-bromothiochroman 1,1-dioxide (Proposed) | Potential allosteric inhibitor of trypanothione reductase[6] | Novel scaffold, potential for improved selectivity and circumvention of existing resistance mechanisms. | Limited data available, synthesis is multi-step. |
| Benznidazole | Induces oxidative and nitrosative stress in parasites.[15] | Established drug for Chagas disease. | Significant side effects, resistance is a growing concern. |
| Amphotericin B | Binds to ergosterol in the parasite cell membrane, forming pores.[16] | Broad-spectrum antifungal and antiprotozoal activity. | High toxicity (nephrotoxicity), requires intravenous administration. |
| Nifurtimox | Generates reactive oxygen species that damage parasite macromolecules. | Used for Chagas disease, particularly in children. | Frequent and sometimes severe side effects. |
| Other Heterocyclic Scaffolds (e.g., Quinolines, Nitrofurans) | Various, often targeting DNA or specific enzymes.[16][17] | Diverse chemical space for optimization. | Development of resistance is a common issue. |
Conclusion and Future Directions
4-Amino-6-bromothiochroman 1,1-dioxide represents a molecule of interest within the broader class of thiochroman derivatives, with a plausible application in the discovery of new anti-infective agents. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis and biological evaluation based on established knowledge of related compounds.
For researchers venturing into this area, the key to success will be the rigorous validation of the proposed synthetic route and a systematic investigation of its biological activity profile. Careful attention to the potential challenges in reproducibility will be paramount. Comparative studies against existing drugs and other novel scaffolds will ultimately determine the therapeutic potential of this and other related thiochroman derivatives. The exploration of this chemical space may yet yield novel and effective treatments for neglected tropical diseases and other infectious threats.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved tricyclic inhibitors of trypanothione reductase by screening and chemical synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the in vitro trypanocidal activity [protocols.io]
- 10. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, electrochemistry and anti-trypanosomatid hit/lead identification of nitrofuranylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Advanced ADME Profiling of Thiochroman Derivatives: A Comparative Technical Guide
Executive Summary: The "Sulfur Switch" in Drug Design
Thiochroman derivatives, particularly thiochroman-4-ones , represent a privileged scaffold in medicinal chemistry, often viewed as the "sulfur-switched" analogs of chromanones.[1] While the replacement of the ether oxygen with a sulfur atom (the O
This guide provides a technical comparison of thiochroman derivatives against their oxygenated counterparts (chromans) and sulfone analogs.[1] It focuses on the unique metabolic liabilities introduced by the sulfur atom—specifically S-oxidation —and provides validated protocols to differentiate between Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) clearance pathways.
Comparative ADME Analysis
The following analysis contrasts three distinct chemical classes often encountered during lead optimization:
-
Chroman-4-one (O-Analog): The oxygenated control.[1]
-
Thiochroman-1,1-dioxide (Sulfone): The fully oxidized derivative (often a metabolite or designed to block metabolism).[1]
Physicochemical & Absorption Profile[1]
The sulfur atom is less electronegative and more polarizable than oxygen, leading to higher lipophilicity (LogP) and altered membrane permeability.
| Property | Thiochroman-4-one (Parent) | Chroman-4-one (O-Analog) | Thiochroman-1,1-dioxide (Sulfone) | Impact on ADME |
| LogP (Lipophilicity) | ~1.9 - 2.5 | ~1.2 - 1.5 | ~0.5 - 1.0 | Higher LogP of thiochromans drives superior passive permeability but increases non-specific protein binding.[1] |
| Solubility (Aq) | Moderate | High | High | Sulfones often regain solubility lost by the parent thioether due to strong H-bond acceptor capability.[1] |
| Caco-2 Permeability | High ( | Moderate | Low-Moderate | The parent thiochroman crosses the BBB and gut wall efficiently; sulfones often show restricted distribution.[1] |
| H-Bond Acceptors | Weak (Sulfur) | Strong (Oxygen) | Strong (Sulfone oxygens) | Sulfur is a "soft" acceptor, influencing receptor binding kinetics and transporter recognition.[1] |
Metabolism: The Critical Liability (S-Oxidation)
The defining ADME characteristic of thiochroman derivatives is their susceptibility to S-oxidation .[1] Unlike carbon oxidation (typically CYP-mediated), sulfur oxidation is frequently catalyzed by FMOs (Flavin-containing Monooxygenases) .[1][4]
-
Phase I Liability: The thioether (-S-) is rapidly oxidized to the Sulfoxide (-SO-) and subsequently to the Sulfone (-SO2-) .[1]
-
Enzyme Specificity: FMOs prefer soft nucleophiles (like sulfur).[1] This is clinically relevant because FMOs are not readily induced or inhibited by common drugs, unlike CYPs, potentially reducing Drug-Drug Interaction (DDI) risks.[5][6]
Distribution & Excretion[1]
-
BBB Penetration: Thiochroman derivatives generally exhibit superior Blood-Brain Barrier (BBB) penetration compared to chromans due to the lipophilic nature of the thioether. However, rapid oxidation to the polar sulfoxide can "trap" the metabolite outside the CNS or facilitate efflux.
-
Clearance: Thiochromans are high-clearance compounds in rodents due to efficient S-oxidation.[1] Sulfone derivatives are typically renally cleared as they are metabolically stable endpoints.[1]
Visualizing the Metabolic Pathway
The following diagram illustrates the sequential oxidation pathway and the enzymatic interplay between CYPs and FMOs.
Figure 1: Sequential S-oxidation metabolic pathway of thiochroman derivatives. Note the dominance of FMO enzymes in the first oxidation step.
Experimental Protocols
To accurately profile thiochroman derivatives, standard metabolic stability assays must be modified to distinguish between CYP and FMO activity. FMOs are heat-labile , whereas CYPs are more heat-stable but require NADPH.[1]
Protocol A: Differential Metabolic Stability (FMO vs. CYP)
Objective: Determine the contribution of FMO enzymes to the clearance of a thiochroman lead.
Reagents:
-
Pooled Human Liver Microsomes (HLM).[1]
-
NADPH regenerating system.[1]
-
Test compound (1 µM final concentration).
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).[1]
Workflow:
-
Preparation: Prepare two sets of HLM samples.
-
Set A (Total Activity): Keep on ice.[1]
-
Set B (CYP Only):Heat treat at 50°C for 90 seconds (inactivates FMOs but preserves >80% CYP activity).
-
-
Incubation: Pre-incubate both sets at 37°C for 3 minutes.
-
Initiation: Add NADPH to initiate the reaction.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (with internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent depletion and sulfoxide formation .[1]
Data Interpretation:
Protocol B: Caco-2 Permeability with Sulfoxide Monitoring
Objective: Assess if the thiochroman is oxidized during absorption.[1]
Workflow:
-
Setup: Seed Caco-2 cells on Transwell inserts (21-day culture).
-
Dosing: Apply thiochroman derivative (10 µM) to the Apical (A) chamber.
-
Sampling: Sample the Basolateral (B) chamber at 30, 60, and 90 minutes.
-
Crucial Step: Analyze the receiver compartment for both the parent thiochroman and the sulfoxide metabolite.[1]
-
Insight: Significant sulfoxide in the receiver indicates intracellular metabolism during transport, a common issue with thio-compounds that reduces systemic bioavailability.[1]
-
Strategic Optimization Workflow
When developing thiochroman drugs, use this decision tree to manage the sulfur liability.
Figure 2: Decision tree for optimizing thiochroman pharmacokinetics based on metabolic clearance data.[1]
References
-
Thiochroman-4-one Scaffolds in Medicinal Chemistry Source: National Center for Biotechnology Information (PubChem).[1] "Thiochroman-4-one Compound Summary." URL:[Link]
-
FMO vs. CYP Enzymes: Metabolic Distinctions Source: Krueger, S.K., & Williams, D.E. (2005). "Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism." Pharmacology & Therapeutics.[1][7] URL:[Link]
-
Structure-Activity Relationships of Thiochroman Derivatives Source: ResearchGate.[1][5][8] "Structure activity relationships of thiochroman-4-one derivatives." URL:[Link]
Sources
- 1. Thiochroman-4-one | C9H8OS | CID 19048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. optibrium.com [optibrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
4-Amino-6-bromothiochroman 1,1-dioxide proper disposal procedures
Topic: 4-Amino-6-bromothiochroman 1,1-dioxide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Operational Directive
Immediate Action Required: 4-Amino-6-bromothiochroman 1,1-dioxide (CAS 1172986-17-2 for HCl salt) is a halogenated, nitrogen-containing heterocyclic sulfone. It is classified as acutely toxic (oral/dermal/inhalation) and hazardous to the aquatic environment .[1]
Core Disposal Mandate:
-
Zero Drain Discharge: Under no circumstances shall this compound enter municipal water systems.
-
Segregation: Must be segregated into Halogenated Organic waste streams.
-
Destruction: The only validated destruction method is high-temperature incineration equipped with scrubbers for acid gas (HBr/SOx) removal.
Chemical Profile & Hazard Assessment
To execute a safe disposal plan, one must understand the molecular behaviors driving the risk. This compound combines a thiochroman ring, a sulfone group (
Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| Molecular Formula | Contains Sulfur and Halogens; requires specific incineration scrubbers. | |
| GHS Classification | Danger | High-level containment required.[2] |
| Toxicity Codes | H302 (Harmful Oral), H311+H331 (Toxic Dermal/Inhalation) | Double-gloving and respiratory protection are mandatory. |
| Environmental | H410 (Very toxic to aquatic life) | Spill containment trays are non-negotiable. |
| Reactivity | Stable, but incompatible with strong oxidizers. | Do not co-mingle with Nitric Acid or Peroxides in waste drums. |
The Mechanism of Hazard
The presence of the sulfone group (
Pre-Disposal Handling & Containment
Safety in disposal begins at the bench. The following protocol ensures that the waste is stable before it leaves your control.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 particulate respirator (minimum) for solids; P100 or fume hood for solutions.
-
Dermal: Nitrile gloves (double-layered, 0.11mm min thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Containment Protocol
-
Solid Waste: Collect in wide-mouth High-Density Polyethylene (HDPE) jars. Glass is acceptable but poses a breakage risk during transport.
-
Liquid Waste (Mother Liquors):
-
Solvent: If dissolved in DMSO, Methanol, or DCM, the waste must be tagged as "Halogenated Solvent Waste."
-
Headspace: Leave 10% headspace in containers to allow for thermal expansion.
-
Step-by-Step Disposal Workflow
This workflow is designed to be a self-validating system. Each step requires a check to proceed to the next, ensuring compliance and safety.[2][3]
Phase 1: Waste Characterization & Segregation
-
Check 1: Is the material solid or liquid?
-
Check 2: If liquid, is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., Methanol)?
-
Note: Because the solute (4-Amino-6-bromothiochroman 1,1-dioxide) contains Bromine, the entire mixture is technically a halogenated waste stream.
-
Phase 2: Packaging & Labeling
-
Select Container: Use a chemically compatible container (HDPE or Amber Glass).
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.
-
Constituents: Write "4-Amino-6-bromothiochroman 1,1-dioxide" (Do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Environmental Hazard."
-
-
Secondary Containment: Place the waste container inside a secondary plastic tray to capture potential leaks.
Phase 3: Handover
Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA). Ensure the waste contractor is notified of the "Halogenated" and "Sulfur-containing" nature of the waste to ensure proper incinerator feed rates.
Visual Workflow: Decision Logic
Figure 1: Decision logic for the segregation and classification of brominated thiochroman waste streams.
Emergency Response Procedures
In the event of a breach in containment, immediate action is required to mitigate H311 (Dermal Toxicity) and H410 (Aquatic Toxicity) risks.
| Scenario | Immediate Action | Decontamination |
| Dry Spill (Powder) | Evacuate immediate area. Don N95/P100 mask. | Cover with wet paper towels to prevent dust generation. Scoop into waste bag. Wash area with soap/water.[2][3][4] |
| Liquid Spill | Ventilate . Absorb with vermiculite or sand. | Do not use combustible materials (sawdust). Collect absorbent in a sealed drum labeled "Debris contaminated with Toxic Halogens." |
| Skin Exposure | Rinse immediately for 15 minutes. | Remove contaminated clothing.[1][2][3][4] Seek medical attention (refer to SDS Section 4). |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. Sigma-Aldrich.[1] Link
-
PubChem. (2025). Compound Summary: 4-Aminothiochroman 1,1-dioxide hydrochloride.[5][6][7] National Center for Biotechnology Information. Link
-
Cornell University EHS. (2024). Management Procedures for Specific Waste Types: Organic Solvents. Cornell Environment, Health and Safety. Link
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Bromoaniline (Analogous Halogenated Amine). Fisher Scientific.[2] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. 4-AMINO-6-BROMOTHIOCHROMAN 1,1-DIOXIDE HYDROCHLORIDE [P42147] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
